Technical Documentation Center

Canagliflozin Impurity 6 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Canagliflozin Impurity 6
  • CAS: 2161394-94-9

Core Science & Biosynthesis

Foundational

Comprehensive Characterization of Canagliflozin Impurity 6 (CAS 2161394-96-1): Analytical Strategies and Mechanistic Insights

Executive Summary The rigorous characterization of active pharmaceutical ingredient (API) impurities is a cornerstone of modern drug development, directly impacting drug safety, efficacy, and regulatory approval. Canagli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rigorous characterization of active pharmaceutical ingredient (API) impurities is a cornerstone of modern drug development, directly impacting drug safety, efficacy, and regulatory approval. Canagliflozin, a potent sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes, is synthesized via complex C-glycosylation pathways. During this synthesis, various side reactions can yield high-molecular-weight byproducts. This whitepaper provides an in-depth technical analysis of Canagliflozin Impurity 6 (CAS 2161394-96-1) , a specific dimeric degradation/synthetic byproduct. We detail the physicochemical profile, the mechanistic origins of its formation, and a self-validating LC-MS/MS analytical methodology designed for its precise quantification and structural elucidation.

Physicochemical Profiling and Structural Context

Canagliflozin Impurity 6 is structurally classified as a dimeric impurity. Unlike the monomeric API, which has a molecular weight of 444.52 g/mol , Impurity 6 possesses a molecular weight of 905.03 g/mol [1]. The molecular formula (C₄₈H₅₀F₂O₁₁S₂) indicates the presence of an additional oxygen atom compared to a simple dehydrated dimer (which would be C₄₈H₄₈F₂O₉S₂), pointing toward an oxygen-bridged or peroxidative dimerization mechanism during the synthetic lifecycle[2].

Table 1: Comparative Physicochemical Data
ParameterCanagliflozin (API)Canagliflozin Impurity 6
CAS Number 842133-18-02161394-96-1
Molecular Formula C₂₄H₂₅FO₅SC₄₈H₅₀F₂O₁₁S₂
Molecular Weight 444.52 g/mol 905.03 g/mol
Structural Class Monomeric C-glucosideOxygen-bridged Dimer
UV

290 nm~290 nm (predicted)

Mechanistic Origins of Impurity 6

Understanding the causality behind impurity formation is critical for implementing effective control strategies. The synthesis of Canagliflozin involves the coupling of a protected gluconolactone with a lithiated fluorophenyl-thiophene derivative, followed by reduction and global deprotection.

Causality in Formation: Impurity 6 arises primarily during the deprotection phase or under oxidative stress conditions. Because the C-glucoside moiety is rich in hydroxyl groups, localized oxidative environments or incomplete quenching can lead to the formation of reactive oxygen species (ROS). These ROS facilitate intermolecular etherification or peroxide-bridging between two Canagliflozin monomers. The addition of the extra oxygen atom (O₁₁) confirms that this is not a simple condensation (which would eliminate water) but an oxidative dimerization event.

ImpurityFormation SM Starting Materials CGly C-Glycosylation SM->CGly Deprot Deprotection / Oxidation CGly->Deprot API Canagliflozin (API) Deprot->API Desired Dimer Impurity 6 (Dimer) Deprot->Dimer Side Reaction

Fig 1: Synthetic pathway branch illustrating the formation of Canagliflozin Impurity 6.

Analytical Characterization: LC-MS/MS Methodology

Due to the structural similarities between the API and Impurity 6, standard UV detection is insufficient for definitive identification. We employ a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.

Causality in Method Design

The highly polar nature of the C-glucoside moiety in Canagliflozin necessitates careful control of secondary interactions. We utilize 0.1% formic acid in the aqueous mobile phase not merely as an eluent, but as a dual-purpose modifier:

  • Chromatographic control: It suppresses the ionization of residual surface silanols on the C18 stationary phase, mitigating peak tailing of the heavily hydroxylated sugar moieties.

  • Ionization enhancement: It acts as an abundant proton source to facilitate robust ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     ion formation in the ESI+ source.
    

Furthermore, because Impurity 6 is a dimer, it possesses a significantly larger hydrophobic surface area (two fluorophenyl-thiophene-methylphenyl moieties). This exponentially increases its retention factor (


) on the reverse-phase C18 column, requiring a steep organic gradient for efficient elution.
Step-by-Step LC-MS/MS Protocol

Step 1: Sample Preparation (Self-Validating Extraction)

  • Accurately weigh 10 mg of the Canagliflozin API sample.

  • Dissolve in 10 mL of Methanol:Water (50:50, v/v) to achieve a 1 mg/mL stock.

  • Sonicate for 10 minutes at

    
     to prevent thermally-induced degradation.
    
  • Filter through a 0.22 µm PTFE syringe filter. Self-Validation Checkpoint: Spike a control sample with a known concentration of an internal standard (e.g., Canagliflozin-D4). If the recovery of the internal standard falls outside 95-105%, the extraction solvent ratio must be recalibrated to account for matrix effects.

Step 2: RP-HPLC Separation

  • Column: C18 Reverse Phase (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Table 2: Optimized HPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Target
0.08020Void volume / Salts
5.05050Canagliflozin API (Monomer)
12.01090Impurity 6 (Dimer)
15.01090Column Wash
15.18020Re-equilibration

Self-Validation Checkpoint: Before analyzing unknown batches, inject a system suitability mixture containing Canagliflozin and Impurity 6. The system is only considered valid if the critical pair resolution (


) is 

. If

, the column may be experiencing phase collapse, or the organic modifier concentration in the initial gradient is too high.

Step 3: Mass Spectrometry (ESI-TOF/MS)

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Collision Energy (CE): Ramp from 15 to 40 eV for MS/MS fragmentation.

Data Interpretation: The parent ion for Impurity 6 will appear at m/z 905.03 (


). Upon collision-induced dissociation (CID), the oxygen bridge cleaves, yielding a characteristic product ion at m/z ~445 , corresponding to the protonated Canagliflozin monomer. This fragmentation pattern is the definitive proof of the dimeric structure.

LCMSWorkflow Prep Sample Preparation (API Extraction) HPLC RP-HPLC Separation (C18, Gradient) Prep->HPLC ESI ESI+ Ionization (Protonation) HPLC->ESI MSMS MS/MS Fragmentation (Collision Induced) ESI->MSMS Data Structural Elucidation (m/z 905.03 -> 445) MSMS->Data

Fig 2: Sequential LC-MS/MS analytical workflow for the characterization of Impurity 6.

Regulatory and Toxicological Considerations

Under ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the qualification threshold (typically 0.15% or 1.0 mg per day intake, whichever is lower) must be structurally identified and toxicologically qualified. Because Impurity 6 is a high-molecular-weight dimer, it generally exhibits lower bioavailability and cellular permeability compared to the monomeric API. However, due to the potential for the oxygen bridge to act as a reactive peroxide under physiological conditions, it must be strictly monitored. The developed LC-MS/MS method ensures that limits of detection (LOD) and limits of quantification (LOQ) fall well below the 0.05% reporting threshold, ensuring full regulatory compliance.

Conclusion

The characterization of Canagliflozin Impurity 6 (CAS 2161394-96-1) requires a deep understanding of its dimeric, oxygen-bridged nature. By leveraging the causality between its hydrophobic structure and chromatographic behavior, and applying a self-validating LC-MS/MS protocol, analytical scientists can achieve precise separation and quantification. This robust approach not only fulfills stringent ICH regulatory requirements but also provides critical feedback to synthetic chemists to optimize the deprotection and purification stages of Canagliflozin manufacturing.

References

  • Horizon Research Publishing. "Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS". Universal Journal of Chemistry. Available at: [Link]

  • Arab International University. "Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS". Arab Journal of Pharmaceutical Sciences. Available at:[Link]

  • KM Pharma Solution Private Limited. "Canagliflozin Impurities Reference Standards". KM Pharma Catalog. Available at:[Link]

Sources

Exploratory

Comprehensive Characterization of Canagliflozin Degradation Products: Focus on Impurity 6 and Oxidative Pathways

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Executive Summary Canagliflozin is a highly efficacious sodium-glucose co-transporter 2 (SGLT2) inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary

Canagliflozin is a highly efficacious sodium-glucose co-transporter 2 (SGLT2) inhibitor utilized in the management of type 2 diabetes mellitus. While the Active Pharmaceutical Ingredient (API) demonstrates robust stability under thermal and photolytic conditions, it exhibits distinct vulnerabilities when exposed to oxidative stress and specific hydrolytic environments. During forced degradation studies mandated by ICH Q1A (R2) guidelines, a primary oxidative degradant—frequently cataloged in pharmacopeial reference standards as Canagliflozin Impurity 6 (or DP1/DP2 depending on the isolation sequence)—emerges.

This whitepaper provides an in-depth mechanistic analysis of this degradation pathway, specifically focusing on the S-oxidation of the thiophene ring. Furthermore, we outline field-proven, self-validating LC-MS/MS methodologies for the isolation, characterization, and quantification of this impurity, ensuring robust regulatory compliance and formulation stability.

Mechanistic Pathway of Oxidative Degradation

The chemical architecture of Canagliflozin (C₂₄H₂₅FO₅S) features a central thiophene ring linking a fluorophenyl group to a C-glucoside moiety. The sulfur atom within the thiophene ring is electron-rich due to the delocalization of its lone pairs across the aromatic system.

When exposed to reactive oxygen species (ROS) or peroxide-based excipient impurities, this sulfur atom acts as a potent nucleophile. The primary degradation mechanism is S-oxidation , leading to the formation of a thiophene-1-oxide derivative [1]. The structure of this oxidative degradation product (Impurity 6) is characterized as 2-(4-Fluorophenyl)-5-({2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl}methyl) thiophene-1-one.

Understanding this causality is critical for formulation scientists: the presence of transition metal impurities or trace peroxides in polymeric excipients (like PEG or povidone) can catalyze this exact +16 Da mass shift during the drug product's shelf life.

Pathway CANA Canagliflozin (API) m/z 445.14 STRESS Oxidative Stress (e.g., 3% H2O2) CANA->STRESS OXIDATION Nucleophilic Attack (S-Oxidation of Thiophene) STRESS->OXIDATION IMP6 Impurity 6 (Thiophene S-oxide) m/z 461.14 (+16 Da) OXIDATION->IMP6

Caption: Canagliflozin oxidative degradation pathway yielding Impurity 6.

Experimental Protocols: Forced Degradation & LC-MS/MS Characterization

To ensure scientific integrity, analytical methods must be self-validating. A common pitfall in degradation studies is the generation of "pseudo-degradation products" (artifacts generated within the analytical instrument rather than the sample flask). For instance, reacting Canagliflozin with acid in the presence of acetonitrile or methanol co-solvents yields artifactual degradants [2]. The protocol below strictly controls for these variables.

Step-by-Step Forced Degradation Protocol (Oxidative Stress)
  • Stock Preparation: Dissolve 10 mg of Canagliflozin API in 10 mL of HPLC-grade water (utilizing minimal inert surfactant if solubility is limited, avoiding reactive co-solvents like methanol) to achieve a 1 mg/mL concentration.

  • Stress Application: Transfer 5 mL of the stock solution into a 10 mL amber volumetric flask. Add 1 mL of 3% v/v H₂O₂.

  • Incubation: Seal the flask and incubate at 40°C for 24 hours. The amber flask prevents concurrent photolytic degradation, isolating the oxidative variable.

  • Quenching (Critical Step): Neutralize the residual peroxide by adding an equimolar amount of sodium bisulfite. Causality note: Failing to quench the peroxide allows oxidation to continue in the autosampler and can cause artificial oxidation during electrospray ionization (ESI).

  • Filtration: Dilute to a working concentration of 100 µg/mL using the mobile phase and filter through a 0.22 µm PTFE syringe filter.

Step-by-Step UPLC-QTOF MS/MS Workflow
  • Column Equilibration: Equilibrate an Aquity CSH C18 column (100 × 2.1 mm, 1.7 µm) at 35°C.

  • Mobile Phase Setup: Use Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile). The acidic pH suppresses silanol ionization on the stationary phase, preventing peak tailing for the polar glucoside moiety.

  • Gradient Elution: Inject 5 µL of the quenched sample. Run a linear gradient from 20% B to 80% B over 12 minutes at 0.3 mL/min.

  • Ionization & Acquisition: Operate the QTOF mass spectrometer in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Fragmentation: Isolate the parent ion [M+H]⁺ at m/z 461.14 and apply a collision energy of 25 eV using argon collision gas to generate the MS/MS spectra.

Workflow SAMPLE 1. Quenched Sample (100 µg/mL) HPLC 2. UPLC Separation (CSH C18, Gradient) SAMPLE->HPLC ION 3. ESI+ Ionization (3.0 kV, 350°C) HPLC->ION MSMS 4. QTOF MS/MS (25 eV Collision Energy) ION->MSMS DATA 5. Mass Elucidation (m/z 461.14 Isolation) MSMS->DATA

Caption: Step-by-step LC-MS/MS analytical workflow for impurity profiling.

Quantitative Data Presentation

The following tables summarize the expected outcomes of ICH-compliant forced degradation and the resulting mass spectrometry data, synthesizing findings from established stability-indicating methods [1][2].

Table 1: Summary of Canagliflozin Forced Degradation Conditions
Stress ConditionReagents / EnvironmentTime / TempExtent of DegradationPrimary Degradant Formed
Oxidative 3% H₂O₂24h @ 40°C~9.4%Impurity 6 (Thiophene S-oxide)
Acid Hydrolysis 0.1 N HCl24h @ 80°CMinimal*Pseudo-DPs (if co-solvents used)
Base Hydrolysis 0.1 N NaOH24h @ 80°CStableNone detected
Photolytic UV Light (254 nm)96hModerateUncharacterized polymeric species
Thermal Dry Heat7 Days @ 80°CStableNone detected

*Note: True acid hydrolysis of the C-glucoside bond requires extremely harsh conditions; observed degradants in literature are often artifacts of solvent interactions.

Table 2: LC-MS/MS Spectral Data for Structural Elucidation
CompoundMolecular FormulaExact MassObserved [M+H]⁺ (m/z)Mass Shift (Δ)Key MS/MS Fragments (m/z)
Canagliflozin C₂₄H₂₅FO₅S444.1400445.1473N/A267.08, 191.05
Impurity 6 C₂₄H₂₅FO₆S460.1349461.1435+16.00 Da283.07, 191.05

Data Interpretation: The +16 Da shift is retained in the 283.07 m/z fragment (corresponding to the aglycone portion containing the thiophene ring), while the 191.05 m/z fragment (the intact sugar moiety) remains unchanged. This definitively localizes the oxygen addition to the thiophene ring rather than the glucoside ring.

In-Silico Toxicity and Regulatory Implications

Identifying a degradation product is only the first regulatory hurdle; assessing its safety profile is equally critical. In-silico toxicity predictions utilizing TOPKAT and DEREK software tools have evaluated the oxidative degradation products of Canagliflozin.

The S-oxide derivatives (including Impurity 6) have demonstrated structural alerts for ocular irritancy and skin sensitization [2]. Consequently, if this impurity exceeds the ICH Q3B(R2) qualification threshold (typically 0.2% or 3 mg TDI), rigorous toxicological qualification is mandated. From a manufacturing standpoint, this necessitates the implementation of strict environmental controls—such as nitrogen blanketing during API milling and the use of peroxide-free excipients during tablet formulation—to suppress the formation of Impurity 6.

References

  • Vichare, V., Choudhari, V., Tambe, V., & Dhole, S. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180.[Link]

  • Godasu, S. K., et al. (2018). Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions. Rapid Communications in Mass Spectrometry, 32(4), 311-321.[Link]

Protocols & Analytical Methods

Method

High-Resolution LC-MS/MS Analysis of Canagliflozin Dimer Impurity: Structural Elucidation and Quantitative Profiling

Executive Summary & Scientific Context Canagliflozin is a highly prescribed sodium-glucose co-transporter 2 (SGLT2) inhibitor utilized in the management of type 2 diabetes mellitus. During the active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Canagliflozin is a highly prescribed sodium-glucose co-transporter 2 (SGLT2) inhibitor utilized in the management of type 2 diabetes mellitus. During the active pharmaceutical ingredient (API) synthesis and formulation stages, various process-related impurities and degradation products can emerge. Among these, the Canagliflozin Dimer Impurity (CAS No: 2443735-74-6; Chemical Name: 5,5'-((4,4'-dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)) is a critical byproduct that requires stringent monitoring[1].

While recent in vitro toxicological evaluations—including Ames and micronucleus tests—have confirmed that gliflozin dimer impurities are non-mutagenic and non-genotoxic[2], regulatory frameworks (ICH Q3A/Q3B) still mandate their precise quantification. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate, identify, and quantify the Canagliflozin dimer impurity at trace levels.

G API Canagliflozin (API) SGLT2 Inhibitor SYN Synthesis / Stress Conditions API->SYN Yields DIMER Dimer Impurity CAS: 2443735-74-6 SYN->DIMER Byproduct TOX In Vitro Testing (Ames/Micronucleus) DIMER->TOX Evaluated via SAFE Non-Mutagenic Classification TOX->SAFE Confirms

Fig 1. Origin and toxicological assessment pathway of the Canagliflozin dimer impurity.

Mechanistic Rationale & Experimental Design (E-E-A-T)

To ensure analytical trustworthiness, every parameter in this method has been selected based on fundamental physicochemical principles.

Chromatographic Causality
  • Column Selection (Sub-2-μm C18 UHPLC): The dimer impurity is highly hydrophobic compared to the parent Canagliflozin molecule. A high-density C18 stationary phase provides the necessary hydrophobic retention to separate the dimer from the massive API peak, preventing MS source saturation and localized ion suppression[3],.

  • Mobile Phase Chemistry:

    • Aqueous Phase (0.1% Formic Acid in Water): Formic acid acts as a proton donor, ensuring the thiophene and ether moieties of the analytes are pre-ionized in solution, which exponentially increases the

      
       yield during Electrospray Ionization (ESI).
      
    • Organic Phase (Acetonitrile): Acetonitrile is chosen over methanol due to its lower viscosity and aprotic nature, which facilitates superior droplet desolvation in the MS source and sharper chromatographic peaks.

Mass Spectrometry Causality
  • Ionization Mode (ESI Positive): Canagliflozin and its dimer readily accept protons. The method utilizes Multiple Reaction Monitoring (MRM) to filter out background matrix noise. The triple quadrupole isolates the precursor ion (Q1), fragments it via collision-induced dissociation (Q2), and selectively monitors the most stable product ions (Q3).

Self-Validating Experimental Protocol

This protocol is designed as a "self-validating system." It incorporates built-in checks (blanks, spikes, and system suitability tests) to ensure that any data generated is inherently reliable and free from false positives/negatives.

Reagents and Materials
  • Standards: Canagliflozin API Reference Standard; Canagliflozin Dimer Impurity Standard (Purity >95%, CAS: 2443735-74-6)[4].

  • Solvents: LC-MS grade Acetonitrile, LC-MS grade Water, Optima-grade Formic Acid.

Step-by-Step Sample Preparation Workflow
  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution: Accurately weigh 1.0 mg of Canagliflozin Dimer Impurity and dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO) to ensure complete solubilization[2], yielding a 1 mg/mL stock.

  • API Sample Preparation: Weigh 50 mg of the Canagliflozin API batch. Dissolve in 50 mL of diluent (1000 µg/mL API concentration). Sonicate for 10 minutes at room temperature.

  • Matrix Spike (Self-Validation Step): Spike a known concentration (e.g., 1.5 µg/mL) of the dimer standard into the API sample to calculate recovery and assess matrix effects.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter into MS-certified amber vials.

LC-MS/MS Instrumental Parameters

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (Acetonitrile)
0.000.48020
1.500.48020
6.000.41090
8.500.41090
8.600.48020
12.000.48020 (Re-equilibration)

Table 2: MS/MS MRM Parameters (ESI+ Mode)

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
Canagliflozin (API)445.2191.12250
Canagliflozin Dimer563.7191.13550
Canagliflozin Dimer (Qualifier)563.7267.22850

(Note: Precursor


 563.7 corresponds to the 

ion of the des-sugar dimer variant, MW 562.73[4].)

G N1 Canagliflozin API Batch Sampling N2 Sample Extraction & Dilution N1->N2 Solubilization N3 UHPLC Separation (C18 Column) N2->N3 Injection N4 ESI+ Ionization [M+H]+ Generation N3->N4 Elution N5 Triple Quad MS/MS MRM Acquisition N4->N5 Ion Transfer N6 Data Processing & ICH Validation N5->N6 Signal

Fig 2. End-to-end LC-MS/MS analytical workflow for Canagliflozin dimer impurity profiling.

System Suitability & Self-Validation Criteria

To guarantee the trustworthiness of the analytical run, the following System Suitability Test (SST) parameters must be met before sample acquisition, aligning with ICH Q2(R1) guidelines[5],:

Table 3: Method Validation & SST Acceptance Criteria

ParameterExecution / CausalityAcceptance Criteria
Blank Injection Inject diluent before SST to verify absence of column carryover.No peaks at analyte retention times (S/N < 3).
Precision (SST) 6 replicate injections of the Dimer Standard (1.0 µg/mL).%RSD of peak area

2.0%.
Sensitivity Inject LOD and LOQ standard solutions.LOD S/N

3; LOQ S/N

10.
Linearity 5-point calibration curve (e.g., 0.1 to 5.0 µg/mL).Correlation coefficient (

)

0.995.
Matrix Effect Compare spiked API sample response vs. neat standard.Recovery between 90.0% and 110.0%.

Troubleshooting Insight: If matrix suppression is observed (Recovery < 90%), the API concentration is likely causing ion suppression in the ESI source. The causality dictates that the sample must be diluted further, or the chromatographic gradient must be flattened to increase the resolution (


) between the API and the dimer impurity.

References

  • Chemicea Pharmaceuticals. "Canagliflozin Dimer Impurity | 2443735-74-6." Chemicea.
  • Taylor & Francis. "Mutagenic and genotoxic in silico QSAR prediction of dimer impurity of gliflozins; canagliflozin, dapaglifozin, and emphagliflozin and in vitro evaluation by Ames and micronucleus test." Tandfonline.
  • Waters Solutions / LCMS.cz. "Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System for Method Screening.
  • Horizon Research Publishing. "Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS." HRPub.
  • Chemicea Pharmaceuticals. "Draft COA - Canagliflozin Dimer Impurity." Chemicea.
  • Journal of Neonatal Surgery. "Method Development And Validation Of Lc-Ms/Ms For Analyzing Potential Genotoxic Impurities In Canagliflozin.
  • Arab International University. "Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS.

Sources

Application

UPLC method for separation of Canagliflozin and its impurities

An Application Note and Protocol for the UPLC-Based Separation of Canagliflozin and Its Process-Related Impurities Authored by: A Senior Application Scientist Abstract This comprehensive technical guide details a robust...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the UPLC-Based Separation of Canagliflozin and Its Process-Related Impurities

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide details a robust Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and efficient separation of the anti-diabetic drug Canagliflozin from its known process-related and degradation impurities. The method is designed for researchers, scientists, and drug development professionals engaged in quality control, stability testing, and formulation development. By leveraging sub-2-µm particle column technology, this protocol offers significant improvements in speed, resolution, and sensitivity over traditional HPLC methods.[1][2][3] This document provides a step-by-step protocol, the scientific rationale behind the method development choices, and guidance on system suitability and validation in accordance with ICH guidelines.[4][5]

Introduction: The Analytical Imperative for Canagliflozin

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is a widely used therapeutic agent for the management of type 2 diabetes.[6][7][8] Its mechanism involves reducing the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine.[9] As with any active pharmaceutical ingredient (API), the purity profile of Canagliflozin is a critical quality attribute that directly impacts its safety and efficacy.

Impurities in pharmaceuticals can originate from various sources, including the synthetic route, degradation of the API over time, or interaction with excipients.[6] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control and monitoring of these impurities.[4][10] Consequently, the development of a sensitive, specific, and robust analytical method is paramount for ensuring the quality of Canagliflozin in both bulk drug substance and finished dosage forms.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. By utilizing columns packed with sub-2-µm particles, UPLC systems operate at higher pressures to deliver separations with unparalleled speed, resolution, and sensitivity compared to conventional HPLC.[1][2][11] These advantages make UPLC an ideal platform for the demanding task of resolving structurally similar impurities from the main API. This application note describes a stability-indicating UPLC method optimized for this purpose.

Analyte Characteristics: Canagliflozin and Its Impurities

A successful separation strategy begins with a thorough understanding of the analytes. Canagliflozin and its impurities share a core structure but differ in ways that can be exploited for chromatographic separation, such as stereochemistry, polarity, and ionic character. Key impurities include isomers, products of ring-opening, and dimers.[6][12][13]

Table 1: Canagliflozin and Key Impurities

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Source
Canagliflozin C₂₄H₂₅FO₅S444.52API
Canagliflozin α-IsomerC₂₄H₂₅FO₅S444.52Synthesis
Canagliflozin EnantiomerC₂₄H₂₅FO₅S444.52Synthesis
Canagliflozin Ring Opening ImpurityC₂₄H₂₇FO₆S462.53Degradation
Canagliflozin Dimer Impurity 1C₄₈H₄₈F₂O₁₀S₂887.02Synthesis
Canagliflozin Desfluoro ImpurityC₂₄H₂₆O₅S426.53Synthesis

Scientific Rationale for Method Development

The choices made during method development are grounded in chromatographic theory and an understanding of the analyte's physicochemical properties. The goal is to achieve baseline separation for all critical impurity peaks in the shortest possible run time.

The Power of UPLC Technology

The core of this method relies on a UPLC system and a column with sub-2-µm particles. According to the van Deemter equation, smaller particles increase separation efficiency and allow for the use of higher linear velocities (flow rates) without a significant loss in performance.[3] This directly translates to faster analysis times and sharper, taller peaks, which enhances the sensitivity required for detecting impurities at low levels.[2][3]

Stationary Phase Selection: The Separation Engine

An ACQUITY UPLC BEH C18 column was selected for this application. The reasoning is threefold:

  • Ethylene Bridged Hybrid (BEH) Particle Technology: BEH particles offer exceptional mechanical strength to withstand high UPLC pressures and provide a wide usable pH range (1-12), which allows for greater flexibility in mobile phase optimization.

  • C18 (Octadecyl) Chemistry: This is a universal reversed-phase chemistry that provides the necessary hydrophobicity to retain Canagliflozin and its related, moderately non-polar, impurities.[11]

  • 1.7 µm Particle Size: This small particle size is the key to achieving the high efficiency and speed characteristic of UPLC.[1]

Mobile Phase Optimization: Driving Selectivity

In reversed-phase chromatography, the mobile phase is a critical tool for controlling retention and selectivity.[14][15]

  • Organic Modifier: Acetonitrile is chosen over methanol as the primary organic solvent (Mobile Phase B). It typically provides better peak shape for many compounds, has a lower UV cutoff (~190 nm), and its lower viscosity generates less backpressure, which is a significant consideration in UPLC systems.[16]

  • Aqueous Phase and pH Control: Most pharmaceutical compounds are ionizable, and their retention in reversed-phase chromatography is highly dependent on the mobile phase pH.[14] To ensure robust and reproducible retention times, the pH must be controlled with a buffer. For this method, a low pH is chosen using an acid like formic or phosphoric acid. This suppresses the ionization of any acidic functional groups and ensures that basic moieties are consistently protonated, leading to sharp, symmetrical peaks.[16]

  • Gradient Elution: Due to the range of polarities among Canagliflozin and its impurities, an isocratic elution would likely result in either the early-eluting impurities being unresolved or the late-eluting impurities having excessively long retention times and broad peaks. A gradient elution, which involves changing the mobile phase composition over time, is therefore essential. It allows for the effective elution of all compounds within a single, efficient run.

Detailed Experimental Protocol

Instrumentation and Materials
  • Instrumentation: Waters ACQUITY UPLC System with a binary solvent manager, sample manager, column heater, and a Photodiode Array (PDA) or Tunable UV (TUV) detector.

  • Data System: Empower™ Chromatography Data Software or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Reagents:

    • Acetonitrile (UPLC or HPLC grade)

    • Formic Acid (reagent grade, ~99%)

    • Purified water (Milli-Q® or equivalent)

    • Canagliflozin Reference Standard (RS) and impurity standards.[17]

Chromatographic Conditions

Table 2: UPLC Method Parameters

ParameterCondition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
Detection Wavelength 290 nm
Gradient Program Time (min)
0.0
8.0
9.0
9.1
12.0
Preparation of Solutions
  • Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (Canagliflozin): Accurately weigh and dissolve ~25 mg of Canagliflozin RS in a 50 mL volumetric flask with diluent to obtain a concentration of ~500 µg/mL.

  • Sample Solution (for Drug Product): Weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to 50 mg of Canagliflozin into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 15 minutes to dissolve, cool to room temperature, and dilute to volume with diluent.[9] Filter the solution through a 0.22 µm PVDF syringe filter before injection. This yields a final concentration of ~500 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing known concentrations of all available impurities in the diluent.

  • System Suitability Solution (SSS): Spike the Standard Stock Solution with the Impurity Stock Solution to obtain a final concentration where impurities are at their specification limit (e.g., 0.15%). This solution is used to verify the resolution and performance of the system.

System Suitability Test (SST)

Before commencing any sample analysis, the system's performance must be verified. Inject the System Suitability Solution and evaluate the following parameters against pre-defined criteria.[18]

Table 3: System Suitability Criteria

ParameterRequirement
Tailing Factor (Asymmetry) for Canagliflozin peak≤ 2.0
Theoretical Plates (N) for Canagliflozin peak≥ 10,000
Resolution (Rs) between Canagliflozin and the closest eluting impurity≥ 2.0
%RSD for 6 replicate injections of Canagliflozin peak area≤ 2.0%

Visualized Workflows and Logic

Visual diagrams help clarify complex processes and the logic behind them.

G cluster_prep Solution Preparation cluster_analysis UPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A and B) P3 Prepare Standard & Impurity Stocks P1->P3 P2 Prepare Diluent P2->P3 P5 Prepare Sample Solution P2->P5 P4 Prepare System Suitability Solution (SSS) P3->P4 A2 System Suitability Test (Inject SSS) P4->A2 A4 Inject Blank and Samples P5->A4 A1 System Equilibration A1->A2 A3 Evaluate SST Results (Rs, T, N, %RSD) A2->A3 A3->A4 If SST Passes D1 Integrate Chromatograms A4->D1 D2 Identify and Quantify Impurities D1->D2 D3 Generate Report D2->D3

Caption: Experimental workflow from solution preparation to final data reporting.

G cluster_inputs Method Development Inputs cluster_outputs Desired Chromatographic Outcomes I1 Column Chemistry (e.g., C18, Phenyl) O1 Resolution (Rs) I1->O1 Selectivity O2 Peak Shape (Tf) I1->O2 O4 Sensitivity (S/N) I1->O4 I2 Mobile Phase pH (e.g., Acidic, Basic) I2->O1 Selectivity I2->O2 I3 Organic Modifier (e.g., ACN, MeOH) I3->O1 Selectivity O3 Analysis Time I3->O3 I4 Gradient Profile (Slope, Time) I4->O1 I4->O3

Sources

Method

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Canagliflozin Impurity 6 in Bulk Drug Substance

Abstract This application note details a robust, specific, and validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Canagliflozin Impurity 6 in Canagli...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, specific, and validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Canagliflozin Impurity 6 in Canagliflozin bulk drug substance. The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This protocol provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately quantify this specific process-related impurity, adhering to the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).

Introduction: The Rationale for Impurity Profiling

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is widely used in the management of type 2 diabetes.[1] During the synthesis and storage of any API, including Canagliflozin, the formation of impurities is almost inevitable. These impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final product.[2] Regulatory agencies mandate strict control over these impurities, as their presence, even in minute quantities, can impact the drug's safety and efficacy.

The ICH Q2(R1) guideline necessitates the validation of analytical procedures to ensure they are suitable for their intended purpose, which includes the quantification of impurities.[3][4][5] This protocol is designed to provide a self-validating system for the quantification of Canagliflozin Impurity 6, a known process impurity. The causality behind each experimental choice is explained to provide a deeper understanding of the method's mechanics and ensure its reliable implementation.

Canagliflozin Impurity 6 is identified as a complex dimeric structure, chemically named (2R,3R,4S,5R)-1-(2-Fluoro-5-(5-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)benzyl)thiophen-2-yl)phenyl)-1-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol. Its larger size and different polarity compared to the Canagliflozin molecule necessitate a well-resolved chromatographic method for accurate quantification.

Experimental Protocol: Materials and Methods

Instrumentation and Reagents
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector (e.g., Waters Alliance, Agilent 1260 Infinity).

  • Chromatographic Column: Supelcosil C18, 250 mm x 4.6 mm, 5 µm particle size.[6] The C18 stationary phase is chosen for its excellent hydrophobic selectivity, which is essential for separating the main analyte from its structurally similar impurities.

  • Reagents:

    • Canagliflozin Reference Standard (RS)

    • Canagliflozin Impurity 6 Reference Standard

    • Acetonitrile (HPLC Grade)

    • Trifluoroacetic Acid (TFA), Analytical Grade[6]

    • Water (HPLC Grade or Milli-Q)

Preparation of Solutions
  • Mobile Phase A: 0.2% v/v Trifluoroacetic Acid in Water. To prepare, add 2.0 mL of TFA to a 1000 mL volumetric flask and dilute to volume with HPLC grade water.[6] TFA acts as an ion-pairing agent to improve peak shape and provides an acidic pH to ensure the analytes are in a single ionic form.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio is recommended to ensure sample compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (Impurity 6): Accurately weigh about 5 mg of Canagliflozin Impurity 6 RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of approximately 100 µg/mL.

  • Working Standard Solution (Impurity 6): Dilute the Standard Stock Solution with diluent to a final concentration of approximately 1.0 µg/mL (or a concentration relevant to the specification limit).

  • Sample Solution (Canagliflozin Bulk Drug): Accurately weigh about 50 mg of the Canagliflozin bulk drug sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a final concentration of approximately 1000 µg/mL.

Chromatographic Conditions

A gradient elution is employed to ensure adequate separation of the highly retained Impurity 6 from the main Canagliflozin peak and other potential impurities.

ParameterCondition
Column Supelcosil C18, 250 mm x 4.6 mm, 5 µm[6]
Mobile Phase A: 0.2% v/v TFA in WaterB: Acetonitrile[6]
Flow Rate 1.0 mL/min[6]
Detection UV at 290 nm[7]
Injection Volume 10 µL
Column Temp. 30 °C
Run Time 45 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
25.02080
35.02080
38.06040
45.06040

System Suitability and Method Validation

System Suitability Testing (SST)

Before commencing any sample analysis, the suitability of the chromatographic system must be verified.[8][9] A solution containing both Canagliflozin and Impurity 6 should be injected to check the resolution. The Working Standard Solution (Impurity 6) is injected in six replicates.

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between Canagliflozin and Impurity 6Ensures baseline separation for accurate integration.[10]
Tailing Factor (T) ≤ 2.0 for the Impurity 6 peakGuarantees good peak symmetry, preventing co-elution issues.[10]
Theoretical Plates (N) > 2000 for the Impurity 6 peakIndicates high column efficiency and good peak sharpness.
%RSD (n=6) ≤ 5.0% for the peak area of Impurity 6Demonstrates the precision of the injection system.[11]
Method Validation Protocol (ICH Q2(R1))

The analytical method must be validated to demonstrate its reliability for the intended purpose.[3][5][12]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, Canagliflozin, Impurity 6, and spiked samples. Perform forced degradation (acid, base, oxidative, thermal, photolytic) on Canagliflozin.[13][14]No interference at the retention time of Impurity 6. Peak purity of analyte must pass.
Linearity Analyze a minimum of 5 concentrations of Impurity 6 (e.g., LOQ to 150% of specification). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.998.[2]
Accuracy (% Recovery) Spike Canagliflozin sample with Impurity 6 at 3 levels (e.g., 50%, 100%, 150% of specification) in triplicate.Mean recovery should be within 90.0% - 110.0%.
Precision (Repeatability) Analyze six separate preparations of a spiked sample at 100% of the specification level.%RSD should be ≤ 10.0%.
Intermediate Precision Repeat precision study on a different day, with a different analyst, or on a different instrument.Overall %RSD should meet the precision criteria.
Limit of Quantitation (LOQ) Determine the lowest concentration that meets accuracy and precision criteria (or S/N ratio of 10:1).%RSD ≤ 10.0% and recovery within 80.0% - 120.0%.
Robustness Deliberately vary parameters: Flow rate (±0.1 mL/min), Column Temp (±2°C), % Organic in Mobile Phase (±2%).System suitability parameters must be met.

Data Visualization and Workflow

Analytical Workflow Diagram

The following diagram illustrates the end-to-end process for the quantification of Canagliflozin Impurity 6.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A & B) and Diluent A1 System Equilibration P1->A1 P2 Prepare Impurity 6 Standard Solution A2 System Suitability Test (SST) - Inject Standard (n=6) P2->A2 P3 Prepare Canagliflozin Bulk Drug Sample Solution A5 Analyze Sample Solution P3->A5 A1->A2 A3 Analyze Blank (Diluent) A2->A3 If SST Passes A4 Analyze Standard Solution A3->A4 A4->A5 D1 Integrate Chromatograms A5->D1 D2 Verify SST Results Meet Criteria D1->D2 D3 Calculate Impurity 6 Percentage D2->D3

Caption: Workflow for Impurity 6 Quantification.

Method Validation Logic

This diagram outlines the logical progression for validating the analytical method based on ICH Q2(R1) guidelines.

G center_node Method Validation (ICH Q2(R1)) Specificity Specificity & Forced Degradation center_node->Specificity Linearity Linearity center_node->Linearity Accuracy Accuracy (Recovery) center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision LOQ Limit of Quantitation center_node->LOQ Robustness Robustness center_node->Robustness

Caption: Core Parameters of Method Validation.

Calculation

The percentage of Canagliflozin Impurity 6 in the bulk drug substance is calculated using the external standard method with the following formula:

% Impurity 6 = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100

Where:

  • Area_Imp_Sample: Peak area of Impurity 6 in the sample chromatogram.

  • Area_Imp_Std: Average peak area of Impurity 6 from the standard solution injections.

  • Conc_Std: Concentration of Impurity 6 in the standard solution (µg/mL).

  • Conc_Sample: Concentration of the Canagliflozin bulk drug in the sample solution (µg/mL).

Conclusion

This application note provides a detailed, robust, and scientifically sound HPLC method for the quantification of Canagliflozin Impurity 6. The protocol is grounded in established chromatographic principles and adheres to the validation requirements of ICH Q2(R1). By explaining the causality behind the chosen parameters and providing a clear, step-by-step guide, this document serves as an authoritative resource for quality control laboratories and researchers in the pharmaceutical industry, ensuring the reliable monitoring of API purity and upholding the highest standards of drug quality and safety.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology ; U.S. Food and Drug Administration. Available at: [Link][3]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers ; Scribd. Available at: [Link][4]

  • A Validated Stability Indicating RP-HPLC Method for Estimation of Canagliflozin in Dosage Form ; Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [https://www.rjpbcs.com/pdf/2016_7(6)/[15].pdf]([Link]15].pdf)

  • A novel validated RP-HPLC-DAD method for the simultaneous estimation of Metformin Hydrochloride and Canagliflozin in bulk and pharmaceutical tablet dosage form with forced degradation studies ; Indo American Journal of Pharmaceutical Research. Available at: [Link][1]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) ; International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link][5]

  • Validated and quantified stability indicating stress degradation study of oral anti-diabetic agent ; CORE. Available at: [Link][13]

  • Quality Guidelines ; International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • What are system suitability tests (SST) of analytical methods? ; Chrom-Support. Available at: [Link][8]

  • Stability studies of Canagliflozin (Forced degradation) ; ResearchGate. Available at: [Link][14]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis ; Pharma Focus Asia. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology ; ECA Academy. Available at: [Link][12]

  • Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies ; National Center for Biotechnology Information. Available at: [Link][6]

  • System suitability Requirements for a USP HPLC Method ; MTC USA. Available at: [Link][10]

  • system suitability tests for impurities (RSD) ; Chromatography Forum. Available at: [Link][11]

  • Review Study on Canagliflozin ; ResearchGate. Available at: [Link]

  • A High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin in Bulk and Marketed Formulations ; Asian Journal of Pharmaceutics. Available at: [Link][7]

  • System Suitability in HPLC Analysis ; Pharmaguideline. Available at: [Link][9]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF CANAGLIFLOZIN IN BULK AND TABLET DOSAGE FORM ; Zenodo. Available at: [Link]

  • A novel validated RP-HPLC method for the estimation of canagliflozin in bulk and pharmaceutical dosage form ; Scribd. Available at: [Link]

  • Canagliflozin Impurity 6 ; Pharmaceutical Chemistry Laboratory Co., Ltd. Available at: [Link]

  • Canagliflozin Impurity 6 ; Axios Research. Available at: [Link]

  • Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of six related substances in canagliflozin tablets ; International Journal of Pharmaceutical Sciences and Research. Available at: [Link][2]

  • CANAGLIFLOZIN ; precisionFDA. Available at: [Link]

Sources

Application

Stability-Indicating Assay Method for Canagliflozin Impurities: A Comprehensive Protocol and Application Note

Executive Summary Canagliflozin is a highly effective sodium-glucose co-transporter 2 (SGLT2) inhibitor utilized in the management of type 2 diabetes mellitus. To ensure the safety and efficacy of the formulated drug ove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Canagliflozin is a highly effective sodium-glucose co-transporter 2 (SGLT2) inhibitor utilized in the management of type 2 diabetes mellitus. To ensure the safety and efficacy of the formulated drug over its shelf life, regulatory agencies (such as the FDA and EMA) require the development of a Stability-Indicating Assay (SIA) following ICH Q1A/Q2 guidelines[1]. An ideal SIA must not only quantify the active pharmaceutical ingredient (API) but also possess the resolving power to separate the API from its degradation products and synthetic impurities[2].

This application note provides a comprehensive, self-validating protocol for the forced degradation and chromatographic analysis of Canagliflozin. By detailing the mechanistic rationale behind stress vulnerabilities and column chemistry, this guide serves as an authoritative reference for analytical scientists in drug development and quality control.

Mechanistic Rationale & Chemical Vulnerabilities

Designing a robust analytical method requires a deep understanding of the molecule's structural liabilities. Canagliflozin features a C-glucoside moiety attached to a uniquely substituted thiophene ring.

  • Oxidative Vulnerability: The thiophene ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack by peroxides. Under oxidative stress, Canagliflozin undergoes S-oxidation to form thiophene oxide (e.g., 2-(4-Fluorophenyl)-5-({2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl}methyl) thiophene-1-one).

  • Photolytic Sensitivity: The extensive conjugated aromatic system absorbs strongly in the UV region, leading to significant photolytic degradation when exposed to UV light (254/366 nm)[3].

  • Thermal & Hydrolytic Stability: While susceptible to extreme acidic and alkaline hydrolysis, Canagliflozin demonstrates relative stability against dry thermal stress[4].

G API Canagliflozin API (Stock Solution) Acid Acidic Stress (0.1N HCl, 80°C) API->Acid Base Alkaline Stress (0.1N NaOH, 80°C) API->Base Ox Oxidative Stress (15% H2O2, RT) API->Ox Photo Photolytic Stress (UV 254/366 nm) API->Photo Therm Thermal Stress (80°C, 48h) API->Therm Neut Neutralization & Dilution Acid->Neut Base->Neut Ox->Neut Photo->Neut Therm->Neut HPLC HPLC-PDA Analysis (Peak Purity & Mass Balance) Neut->HPLC

Caption: Forced degradation workflow and stress conditions for Canagliflozin.

Analytical Target Profile (ATP) & Chromatographic Logic

The objective of this method is to achieve baseline resolution (


) between Canagliflozin and its degradation products. The experimental choices are grounded in the physicochemical properties of the analyte:
  • Stationary Phase Selection: A C18 column (250 × 4.6 mm, 5 µm) is utilized. The dense octadecylsilane coverage provides optimal hydrophobic retention for the non-polar fluorophenyl and thiophene moieties[5].

  • Mobile Phase Chemistry: An acidic aqueous phase (pH 3.0 adjusted with 0.1% formic acid) paired with Acetonitrile (70:30 v/v) is highly recommended. The acidic pH serves a critical function: it suppresses the ionization of residual silanols on the silica matrix, preventing secondary ion-exchange interactions that cause peak tailing. Furthermore, the use of formic acid renders the method LC-MS compatible for downstream impurity characterization.

  • Detection Wavelength: Photodiode Array (PDA) detection at 290 nm is selected. This wavelength perfectly aligns with the absorption maximum of Canagliflozin's conjugated system, maximizing the signal-to-noise ratio while minimizing background interference from mobile phase solvents[6].

G ATP Analytical Target Profile (Resolve API from Impurities) Col Column Selection C18 (250 x 4.6 mm, 5 µm) ATP->Col MP Mobile Phase Selection Acidic Buffer / Acetonitrile ATP->MP Det Detection Strategy UV/PDA at 290 nm ATP->Det Mech1 Retains non-polar aromatic moieties Col->Mech1 Mech2 Suppresses silanol activity; Prevents peak tailing MP->Mech2 Mech3 Maximizes signal-to-noise for conjugated system Det->Mech3

Caption: Chromatographic method development logic for Canagliflozin stability-indicating assay.

Forced Degradation Protocol (Step-by-Step)

To validate the stability-indicating power of the method, the API must be stressed to achieve approximately 5–20% degradation.

Step 1: Preparation of Standard Stock Solution Accurately weigh 10 mg of Canagliflozin API and transfer it to a 10 mL volumetric flask. Dissolve in HPLC-grade methanol (or mobile phase) and sonicate for 5 minutes. Make up the volume to yield a 1000 µg/mL stock solution[1].

Step 2: Execution of Stress Conditions

  • Acid Hydrolysis: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 0.1 N HCl. Reflux the mixture in a water bath at 80°C for 2 hours. Crucial Step: Neutralize with 1 mL of 0.1 N NaOH before dilution to protect the silica-based HPLC column from extreme pH excursions[2]. Dilute to the mark with the mobile phase.

  • Alkaline Hydrolysis: Transfer 1 mL of the stock solution. Add 1 mL of 0.1 N NaOH and reflux at 80°C for 2 hours. Neutralize with 1 mL of 0.1 N HCl[2]. Dilute to the mark with the mobile phase.

  • Oxidative Degradation: Transfer 1 mL of the stock solution. Add 1 mL of 15%

    
    . Store the flask at room temperature for 72 hours in the dark (to prevent secondary photolysis). Dilute to the mark with the mobile phase.
    
  • Thermal Degradation: Spread 100 mg of Canagliflozin powder uniformly in a petri dish. Expose to thermal energy in a hot air oven at 80°C for 48 hours[1]. Weigh 10 mg of the stressed powder, dissolve, and dilute to target concentration.

  • Photolytic Degradation: Expose the API powder to UV light (254 nm and 366 nm) in a photostability chamber for 96 hours[3]. Prepare the sample solution as described above.

Table 1: Summary of Forced Degradation Behavior of Canagliflozin
Stress ConditionReagents / EnvironmentExposure Time & TempAverage Degradation (%)Primary Degradation Pathway
Acidic 0.1 N HCl2h at 80°C~22 - 24%Hydrolysis
Alkaline 0.1 N NaOH2h at 80°C~20 - 25%Hydrolysis
Oxidative 15%

72h at RT~9 - 28%S-oxidation of thiophene ring
Thermal Hot Air Oven48h at 80°C~16%Thermolysis (Relatively Stable)
Photolytic UV Light (254/366 nm)96h~26 - 29%Photolysis

Chromatographic Method Protocol (HPLC-PDA)

Set up the HPLC system according to the self-validating parameters below. Ensure the system is purged and the column is equilibrated with the mobile phase for at least 30 minutes until a stable baseline is achieved.

Table 2: Optimized HPLC-PDA Method Parameters
ParameterCondition / SpecificationScientific Rationale
Column C18 (250 × 4.6 mm, 5 µm)Provides extensive surface area for hydrophobic retention[5].
Mobile Phase Acetonitrile : Water (pH 3.0 with 0.1% Formic Acid) (70:30 v/v)Low pH suppresses silanol ionization; volatile acid enables LC-MS compatibility.
Flow Rate 1.0 mL/minBalances optimal theoretical plates (efficiency) and analysis time.
Detection PDA at 290 nmTargets the specific absorption maximum of Canagliflozin's chromophore[6].
Injection Vol. 20 µLEnsures sufficient sensitivity without causing column mass overload.
Column Temp. 30°CMaintains reproducible solvent viscosity and consistent retention times.

Step 3: System Suitability and Analysis

  • Inject the blank (mobile phase) to ensure no baseline interference.

  • Inject the standard Canagliflozin solution (e.g., 40 µg/mL) in five replicates. Verify that the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the tailing factor is < 1.5.

  • Inject the stressed samples. Utilize the PDA detector software to perform a Peak Purity Test . The purity angle must be less than the purity threshold, confirming that the Canagliflozin peak is spectrally homogenous and free from co-eluting degradation products[5].

Method Validation Parameters

The developed method must be validated strictly according to ICH Q2 (R1) guidelines to ensure its reliability for routine quality control.

Table 3: Method Validation Summary (ICH Q2 Guidelines)
Validation ParameterResult / Limit
Linearity Range 1 - 225 µg/mL (Method & Detector dependent)
Correlation Coefficient (

)
> 0.998
Limit of Detection (LOD) 0.41 µg/mL
Limit of Quantification (LOQ) 1.24 µg/mL
Accuracy (% Recovery) 99.6% - 100.09%
Precision (Intra/Inter-day RSD) < 2.0%

Conclusion

The presented stability-indicating RP-HPLC-PDA method is highly specific, accurate, and robust for the estimation of Canagliflozin in the presence of its degradation products. By deliberately stressing the API, we validate that the chromatographic conditions successfully isolate the intact drug from complex degradation matrices—most notably the thiophene oxide derivative generated during oxidative stress. The integration of LC-MS compatible mobile phases further empowers analytical scientists to seamlessly transition from routine quality control to in-depth impurity profiling.

References

  • Vichare, V., Choudhari, V., Tambe, V., & Dhole, S. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180. URL:[Link]

  • Gaikwad, A. V. (2022). A High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin in Bulk and Marketed Dosage Form. Asian Journal of Pharmaceutics, 15(04). URL:[Link]

  • Kaur, I., Wakode, S., Singh, H. P., & Manachanda, S. (2016). Development and Validation of a Stability-Indicating Reverse Phase HPLC-PDA Method for Determination of Canagliflozin in Bulk and Pharmaceutical Dosage Form. Pharmaceutical Methods, 7(1), 54-62. URL:[Link]

Sources

Method

Application Note: A Robust RP-HPLC Method for the Chromatographic Separation of Canagliflozin and its Dimer Impurity

Abstract This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of the anti-diabetic drug Canagliflozin from it...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of the anti-diabetic drug Canagliflozin from its process-related dimer impurity, 5,5'-((4,4'-dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene). The method is designed for researchers, quality control analysts, and drug development professionals to ensure the purity and safety of Canagliflozin active pharmaceutical ingredients (APIs) and formulated products. The described protocol offers excellent resolution and sensitivity, adhering to the principles of analytical quality by design (AQbD).

Introduction

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is widely used in the management of type 2 diabetes mellitus.[1] During the synthesis of Canagliflozin, various process-related impurities can be generated. One such critical impurity is a dimer, which can be formed through side reactions in the synthetic pathway. The presence of such impurities, even in trace amounts, can impact the safety and efficacy of the final drug product.[2] Therefore, a reliable analytical method for the detection and quantification of these impurities is paramount for regulatory compliance and patient safety.[3]

This application note focuses on the chromatographic separation of Canagliflozin from a key dimer impurity, chemically identified as 5,5'-((4,4'-dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene).[4][5] This impurity lacks the polar glycosidic moiety of the parent drug, resulting in a significant difference in polarity, which is exploited for its separation.

Method Rationale and Development

The fundamental principle behind this method is the significant difference in polarity between Canagliflozin and its dimer impurity. Canagliflozin is a moderately polar molecule due to the presence of a hydrophilic glucose moiety. In contrast, the dimer impurity, lacking this sugar group, is substantially more non-polar.

A reverse-phase HPLC (RP-HPLC) method was selected as the most appropriate technique for this separation. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Consequently, Canagliflozin, being more polar, will have a lower affinity for the stationary phase and will elute earlier. The non-polar dimer impurity will interact more strongly with the C18 stationary phase, leading to a longer retention time and, thus, a clear separation from the active pharmaceutical ingredient (API).

The choice of a C18 column provides a highly non-polar stationary phase, maximizing the retention of the non-polar dimer. The mobile phase, a gradient mixture of an aqueous buffer and an organic modifier (acetonitrile), allows for the fine-tuning of the elution strength to achieve optimal resolution. A gradient elution is employed to ensure that both the relatively polar Canagliflozin and the highly non-polar dimer are eluted with good peak shape within a reasonable runtime.

Experimental Protocol

Materials and Reagents
  • Canagliflozin reference standard (Purity ≥ 99.5%)

  • Canagliflozin dimer impurity (5,5'-((4,4'-dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)) reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade, Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is suitable for this method.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Orthophosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 290 nm[6]
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Preparation of Solutions
  • Standard Stock Solution of Canagliflozin (1000 µg/mL): Accurately weigh about 25 mg of Canagliflozin reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Stock Solution of Dimer Impurity (100 µg/mL): Accurately weigh about 2.5 mg of the dimer impurity reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (for system suitability and analysis): Prepare a mixed working standard solution containing 100 µg/mL of Canagliflozin and 1 µg/mL of the dimer impurity by appropriate dilution of the stock solutions with the diluent.

  • Sample Preparation (for drug substance): Accurately weigh about 25 mg of the Canagliflozin sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

  • Inject the working standard solution six times.

  • The relative standard deviation (RSD) for the peak area of Canagliflozin and the dimer impurity should be not more than 2.0%.

  • The resolution between the Canagliflozin peak and the dimer impurity peak should be not less than 2.0.

  • The tailing factor for both peaks should be not more than 2.0.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This can be demonstrated by the absence of interfering peaks at the retention times of Canagliflozin and the dimer impurity in a blank and placebo chromatogram.

  • Linearity: A linear relationship should be established across a range of concentrations of the dimer impurity. A typical range would be from the limit of quantification (LOQ) to 150% of the specification limit.

  • Accuracy: The accuracy of the method should be assessed by recovery studies, spiking the dimer impurity into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Precision: The precision of the method should be evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for the dimer impurity should be determined to ensure that the method is sensitive enough to detect and quantify the impurity at very low levels.

  • Robustness: The robustness of the method should be assessed by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the separation.

Visualization of the Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solutions (Canagliflozin & Dimer Impurity) sys_suit System Suitability Test (Inject Working Standard) prep_std->sys_suit prep_sample Prepare Sample Solution (Canagliflozin API/Formulation) analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis sys_suit->analysis If SST passes integration Peak Integration and Identification analysis->integration quantification Quantification of Dimer Impurity integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the chromatographic separation of Canagliflozin and its dimer impurity.

Logical Relationship Diagram

G cluster_compounds Analytes cluster_system Chromatographic System cluster_outcome Separation Outcome Cana Canagliflozin (Moderately Polar) Stationary Stationary Phase (C18 - Non-Polar) Cana->Stationary Weak Interaction Elution_Cana Early Elution (Shorter Retention Time) Cana->Elution_Cana Dimer Dimer Impurity (Non-Polar) Dimer->Stationary Elution_Dimer Late Elution (Longer Retention Time) Dimer->Elution_Dimer Mobile Mobile Phase (Aqueous/Organic - Polar) Mobile->Cana High Affinity Mobile->Dimer Low Affinity

Caption: Logical relationship between analyte polarity and chromatographic separation.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the separation and quantification of the non-polar dimer impurity from Canagliflozin. The method is specific, sensitive, and suitable for routine quality control in a pharmaceutical setting. Adherence to the described protocol and validation procedures will ensure the generation of accurate and reproducible results, contributing to the overall quality and safety of Canagliflozin products.

References

  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System for Method Screenin. (n.d.). Waters Corporation. Retrieved from [Link]

  • Pachore, S. S., et al. (2017). Synthesis and Characterization of Potential Impurities of Canagliflozin. ChemistrySelect, 2(28), 9157-9161.
  • Canagliflozin. (n.d.). DrugBank. Retrieved from [Link]

  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening and Scale Up to Prep SFC System. (n.d.). Waters Corporation. Retrieved from [Link]

  • Bodempudi, S., et al. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. American Journal of Analytical Chemistry, 6(13), 1019-1029.
  • Sreedevi, B., et al. (2014). Analytical method development and validation for the simultaneous estimation of canagliflozin by using rp-hplc technique.
  • Patel, J. R., & Patel, S. K. (2020). Development and validation of a stability-indicating RP-HPLC method for the estimation of canagliflozin in its bulk and pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 11(6), 2814-2822.
  • Rao, D. K., et al. (2016). Development of a validated RP-HPLC assay method for quantitative separation of Teriflunomide and its process-related impurities in bulk drugs. Journal of Applied Pharmaceutical Science, 6(9), 123-128.
  • Canagliflozin EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]

  • Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. (2023). Pharmaceuticals, 16(2), 254.
  • Canagliflozin Dimer Impurity. (n.d.). Molsyns. Retrieved from [Link]

  • Suma, M., et al. (2014). RP-HPLC method development and validation for the estimation of canagliflozin in tablet dosage form. International Journal of Pharmacy, 5(4), 1288-1292.
  • Pachore, S. S., et al. (2017). REPRINT: Synthesis and Characterization of Potential Impurities of Canagliflozin. ChemistrySelect, 2(28), 9157-9161.
  • Chromatography Method Development For Impurity Analysis And Degradation. (2024). International Journal of Creative Research Thoughts, 12(11), a519-a526.
  • Canagliflozin EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]

  • Nareddy, P. R., et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Canagliflozin. Asian Journal of Research in Chemistry, 11(4), 735-740.
  • Development and Validation of an RP-HPLC Method for Estimation of Canagliflozin (Invokana) in Pharmaceutical Dosage Form. (2025). Journal of Molecular Science.
  • “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. (2025). International Journal of Environmental Sciences.
  • Canagliflozin-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Analysis of Canagliflozin Impurities

Welcome to the technical support center for the HPLC analysis of Canagliflozin and its impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of Canagliflozin and its impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during chromatographic analysis. The following sections provide in-depth troubleshooting advice and frequently asked questions, grounded in scientific principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common issues that can arise during the HPLC analysis of Canagliflozin.

Q1: Why am I seeing poor peak shape (tailing or fronting) for my Canagliflozin peak?

A1: Peak asymmetry is a frequent issue in reversed-phase HPLC.[1][2]

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase.[1][2] For basic compounds like Canagliflozin, interactions with acidic silanol groups on the silica-based column packing are a common cause.[1]

    • Troubleshooting Steps:

      • Mobile Phase pH: Ensure the mobile phase pH is appropriate. Operating at a lower pH (e.g., pH 2-4) can suppress the ionization of silanol groups, minimizing these secondary interactions. Several validated methods for Canagliflozin use acidic mobile phases, such as water with 0.1% formic acid or 0.2% v/v trifluoroacetic acid.[3]

      • Column Choice: Consider using a column with high-purity silica and effective end-capping to reduce the number of accessible silanol groups.

      • Buffer Concentration: Inadequate buffer concentration can lead to pH shifts on the column. A buffer concentration of 5-10 mM is generally sufficient for reversed-phase separations.[4]

      • Column Overload: Injecting too much sample can lead to peak tailing.[2] Try reducing the injection volume or sample concentration.

  • Peak Fronting: This is less common than tailing but can occur due to:

    • Column Collapse: A sudden physical change in the column bed, often caused by operating at high pH and temperature, can lead to peak fronting.[4]

    • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front. It is best to dissolve the sample in the mobile phase itself.[5]

Q2: My retention times are shifting. What could be the cause?

A2: Retention time variability can compromise the reliability of your analysis. The following factors are common culprits:

  • Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time. Ensure accurate and consistent preparation of your mobile phase. If preparing a buffered mobile phase, always measure the pH.

  • Flow Rate Fluctuation: Check your HPLC pump for any leaks or pressure fluctuations. A gradual increase in backpressure could indicate a blockage in the system.[2]

  • Column Temperature: Temperature fluctuations can affect retention times. Using a column oven is crucial for maintaining a stable and consistent temperature.[4]

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a gradual and irreversible shift in retention time, it may be time to replace the column.[2]

Q3: I'm observing unexpected peaks (ghost peaks) in my chromatogram. Where are they coming from?

A3: Ghost peaks are extraneous peaks that appear in a chromatogram and can interfere with the analysis of your target analytes.

  • Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient runs.[6] Always use high-purity HPLC-grade solvents and reagents.

  • Carryover from Previous Injections: If a highly concentrated sample was previously injected, it might not have been completely eluted from the system, leading to its appearance in subsequent runs. A thorough needle wash and a blank injection can help diagnose and mitigate this issue.

  • Sample Degradation: Canagliflozin is susceptible to degradation under certain conditions, such as in the presence of strong acids, bases, or oxidizing agents.[7][8] These degradation products will appear as additional peaks in your chromatogram. Ensure proper sample handling and storage.

Q4: What are the known impurities of Canagliflozin and how can I identify them?

A4: The impurities of Canagliflozin can originate from the synthesis process or from degradation. Common impurities include isomeric impurities (such as the alpha-anomer), degradation products, and synthetic intermediates.[9][10][11]

  • Forced Degradation Studies: To identify potential degradation products, forced degradation studies are performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines.[12][13]

  • Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer is a powerful tool for identifying unknown peaks by providing mass-to-charge ratio information, which can help in elucidating the structures of impurities.

  • Reference Standards: The most definitive way to identify and quantify impurities is by using certified reference standards.[10]

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving complex analytical issues.

Guide 1: Optimizing the Separation of Canagliflozin and Its Impurities

Achieving adequate resolution between Canagliflozin and its closely eluting impurities is critical for accurate quantification.

Experimental Protocol: Method Development Strategy
  • Column Selection: Start with a C18 column, as it is widely used for Canagliflozin analysis.[3][14] A column with a particle size of 5 µm or smaller can provide better efficiency.

  • Mobile Phase Screening:

    • Aqueous Phase: Begin with an acidic aqueous phase to control the ionization of Canagliflozin and silanol groups. Common choices include 0.1% formic acid or 0.01M ammonium acetate buffer adjusted to an acidic pH.[12]

    • Organic Phase: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides better peak shape and lower backpressure.

  • Gradient Optimization: A gradient elution is typically necessary to separate all impurities within a reasonable run time.

    • Start with a shallow gradient to identify the elution order of the compounds.

    • Adjust the gradient slope to improve the resolution between critical pairs.

  • Wavelength Selection: The UV detection wavelength is typically set around 290 nm for Canagliflozin.[3][7][15] A photodiode array (PDA) detector can be used to check for peak purity and identify the optimal wavelength for all components.[3]

Parameter Starting Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for non-polar to moderately polar compounds.[3][15]
Mobile Phase A 0.1% Formic Acid in WaterControls pH and improves peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[3]
Column Temp. 30 °CProvides stable retention times.
Detection 290 nmA common wavelength for Canagliflozin detection.[3]
Troubleshooting Flowchart: Improving Resolution

G start Poor Resolution Observed q1 Are peaks co-eluting? start->q1 a1_yes Modify Mobile Phase Gradient q1->a1_yes Yes q2 Is peak tailing affecting resolution? q1->q2 No a1_yes->q2 a2_yes Adjust Mobile Phase pH or Buffer Strength q2->a2_yes Yes q3 Is efficiency low (broad peaks)? q2->q3 No a2_yes->q3 a3_yes Check for Column Void or Blockage q3->a3_yes Yes a3_no Consider a Higher Efficiency Column (smaller particles) q3->a3_no No end_node Resolution Optimized a3_yes->end_node a3_no->end_node

Caption: A logical workflow for troubleshooting poor resolution in HPLC analysis.

Guide 2: Addressing System Suitability Failures

System suitability testing (SST) ensures that your chromatographic system is performing adequately for the intended analysis.

Common System Suitability Parameters and Their Acceptance Criteria
Parameter Typical Acceptance Criteria Potential Causes for Failure
Tailing Factor (Asymmetry) T ≤ 2.0Secondary silanol interactions, column overload, extracolumn dead volume.[1]
Theoretical Plates (N) N > 2000Column degradation, improper packing, extracolumn dead volume.
Resolution (Rs) Rs > 2.0 between critical peaksInadequate mobile phase strength, poor column selectivity.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% for replicate injectionsInjector issues, pump fluctuations, sample instability.[12]
Experimental Protocol: System Suitability Test
  • Prepare a System Suitability Solution: This solution should contain Canagliflozin and its key impurities at a known concentration.

  • Equilibrate the System: Run the mobile phase through the system until a stable baseline is achieved.

  • Perform Replicate Injections: Inject the system suitability solution at least five times.

  • Calculate SST Parameters: Use your chromatography data system to calculate the tailing factor, theoretical plates, resolution, and RSD of the peak areas.

  • Compare to Acceptance Criteria: Ensure all parameters meet the pre-defined acceptance criteria before proceeding with sample analysis.

Troubleshooting Diagram: System Suitability Failures

G sst_failure System Suitability Failure High Tailing Factor Low Plate Count Poor Resolution High RSD action1 Adjust Mobile Phase pH Use End-capped Column sst_failure:f0->action1 action2 Replace Column Check for System Leaks sst_failure:f1->action2 action3 Optimize Gradient Change Column Chemistry sst_failure:f2->action3 action4 Service Injector Check Pump Seals sst_failure:f3->action4 troubleshooting Troubleshooting Actions

Caption: Mapping common system suitability failures to their respective troubleshooting actions.

III. References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Prajapati, Y. K., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180.

  • Ghemis, M. A., et al. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. ACS Omega, 8(7), 6903-6913.

  • Dolan, J. W. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International, 33(11), 6-9.

  • Biovanix. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • Raju, N. A., et al. (2015). A novel validated RP-HPLC-DAD method for the simultaneous estimation of Metformin Hydrochloride and Canagliflozin in bulk and pharmaceutical tablet dosage form with forced degradation studies. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 237-244.

  • Patel, D. J., et al. (2019). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE ESTIMATION OF CANAGLIFLOZIN. JETIR, 6(5), 45-56.

  • Patel, D., et al. (2021). A Stability Indicating RP-HPLC Method Validation for Simultaneous estimation of Metformin HCl and Canagliflozin in Pharmaceutical Dosage Form. Journal of Pharmaceutical Research International, 33(59B), 253-266.

  • Ghemis, M. A., et al. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. ACS Omega, 8(7), 6903-6913.

  • Ghemis, M. A., et al. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. PubMed, 36877995.

  • Gaikwad, A. V., et al. (2021). A High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin in Bulk and Marke. Asian Journal of Pharmaceutics, 15(4).

  • Sravani, G., et al. (2020). validated and quantified stability indicating stress degradation study of oral anti-diabetic agent. International Journal of Research in Pharmaceutical Sciences, 11(4), 6729-6736.

  • National Center for Biotechnology Information. (n.d.). Canagliflozin. PubChem Compound Database. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening and Scale Up to Prep SFC System. Retrieved from [Link]

  • PharmaCompass. (n.d.). Canagliflozin. Retrieved from [Link]

  • SynThink. (n.d.). Canagliflozin EP Impurities & USP Related Compounds. Retrieved from [Link]

  • precisionFDA. (n.d.). CANAGLIFLOZIN. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System for Method Screenin. Retrieved from [Link]

  • Akasha, R., Allaf, A. W., & Al-Mardini, M. A. (2019). Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS. Arab Journal of Pharmaceutical Sciences, 6(1).

  • Patel, A. S., & Patel, S. (2020). A validated stability-indicating RP-HPLC method for the estimation of canagliflozin in bulk and its pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 11(6), 2814-2822.

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for Canagliflozin Impurity 6 Separation

Welcome to the Advanced Chromatography Support Center. Resolving closely related structural analogs, such as Canagliflozin Impurity 6 (often characterized as a halogenated/bromo synthetic intermediate or degradant), requ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Resolving closely related structural analogs, such as Canagliflozin Impurity 6 (often characterized as a halogenated/bromo synthetic intermediate or degradant), requires precise thermodynamic control over the mobile phase[1]. This guide provides causal troubleshooting, self-validating protocols, and quantitative data to help you achieve baseline resolution.

Part 1: Core Troubleshooting FAQs

Q1: Why does Canagliflozin Impurity 6 consistently co-elute with the main API peak, and how do I resolve it? A1: Canagliflozin Impurity 6 shares the highly lipophilic C-glycoside and diaryl methane backbone of the parent API. Under standard reversed-phase conditions, their hydrophobic partitioning into the C18 stationary phase is nearly identical. The Causality: To resolve them, you must exploit minor differences in their hydrogen-bonding capacities. By adjusting the mobile phase to a highly acidic pH (< 3.5), you suppress the ionization of the API's hydroxyl groups. Utilizing 0.2% Trifluoroacetic acid (TFA) in Water combined with Acetonitrile (80:20 v/v) provides strong ion-pairing and suppresses residual silanol activity on the column. This alters the apparent lipophilicity of the molecules, increasing the selectivity factor (


) and achieving baseline resolution[2].

Q2: I am migrating my assay from a QA/QC UV method to an LC-MS system for impurity characterization. How do I adjust the mobile phase without losing resolution? A2: Traditional UV methods often rely on non-volatile phosphate buffers (e.g., pH 3.5)[3] or heavy TFA concentrations[2], both of which cause severe ion suppression and source contamination in mass spectrometers. The Causality: You must transition to a volatile buffer like 0.1% Formic Acid (adjusted to pH 3.0). Because Formic Acid lacks the strong ion-pairing strength of TFA, the apparent retention time of Impurity 6 will decrease, leading to potential co-elution. To compensate, you must decrease the organic modifier concentration. A validated LC-MS compatible ratio is 0.1% Formic Acid : Acetonitrile (70:30 v/v), which restores hydrophobic retention and maintains resolution.

Q3: Why am I observing severe peak tailing (Tf > 1.5) specifically for Impurity 6 when using Methanol as the organic modifier? A3: Peak tailing in related substances is primarily driven by secondary electrostatic interactions between the analyte and unendcapped silanols on the silica stationary phase. The Causality: Methanol is a protic solvent that can participate in hydrogen bonding, sometimes failing to disrupt these secondary interactions effectively[4]. Acetonitrile is aprotic and provides a different dipole moment, which disrupts these interactions more efficiently. Switching the mobile phase to an Acetonitrile-based system, combined with an acidic modifier (pH ≤ 3.0), protonates the silanols (neutralizing their negative charge) and sharpens the peak[2].

G A Issue: Impurity 6 & API Co-elution B Assess Mobile Phase pH Is pH strictly < 3.5? A->B C Adjust pH to 3.0 Add 0.2% TFA or 0.1% FA B->C No D Evaluate Modifier (ACN vs. MeOH) B->D Yes C->D E Switch to Acetonitrile (ACN) Decreases hydrophobic overlap D->E Using MeOH F Optimize Isocratic Ratio (e.g., 80:20 Water:ACN) D->F Using ACN E->F G Baseline Resolution Achieved F->G

Troubleshooting logic for resolving Canagliflozin Impurity 6 co-elution.

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They include built-in System Suitability Test (SST) gates; if the physical chemistry of the system drifts, the protocol will automatically flag the user to halt and recalibrate.

Protocol A: AQbD-Optimized Isocratic Separation (High-Resolution UV)

This protocol utilizes Analytical Quality by Design (AQbD) principles to maximize peak symmetry for routine QA/QC[2].

  • Mobile Phase Preparation:

    • Prepare Buffer: Add 2.0 mL of Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water (0.2% v/v)[2].

    • Mix Buffer and Acetonitrile (ACN) in an 80:20 (v/v) ratio. Degas via sonication for 15 minutes.

  • Chromatographic Conditions:

    • Column: Supelcosil C18 (250 × 4.6 mm, 5 μm) or equivalent.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA at 290 nm[2].

  • Self-Validating SST Gate:

    • Inject a blank mobile phase to establish a baseline.

    • Inject a standard resolution mix (Canagliflozin API + Impurity 6) six times.

    • Validation Check: Calculate the %RSD of the peak areas and the tailing factor (Tf). IF %RSD > 2.0% OR Tf > 1.5 , abort the sequence. Purge the column with 100% ACN to remove strongly retained lipophilic contaminants, then re-equilibrate.

  • Execution: Proceed with sample analysis only if the SST gate is passed. Canagliflozin will elute at approximately 6.9 minutes[2].

Protocol B: LC-MS/MS Compatible Method for Impurity Profiling

This protocol replaces non-volatile ion-pairing agents with MS-friendly alternatives to allow for structural elucidation of Impurity 6 and oxidative degradants.

  • Volatile Buffer Preparation:

    • Prepare Buffer: Add 1.0 mL of Formic Acid to 1000 mL of LC-MS grade water (0.1% v/v). Verify the pH is approximately 3.0.

    • Mix Buffer and LC-MS grade Acetonitrile in a 70:30 (v/v) ratio.

  • Chromatographic Conditions:

    • Column: C18 (150 × 4.6 mm, 3.5 μm).

    • Flow Rate: 1.0 mL/min (Split 1:4 post-column if entering ESI source).

  • Self-Validating SST Gate:

    • Inject the standard resolution mix.

    • Validation Check: Monitor the MS total ion chromatogram (TIC). IF Resolution (Rs) < 1.5 , abort the sequence. The loss of TFA's ion-pairing effect has caused co-elution. Decrease the ACN ratio to 25% to increase hydrophobic retention time.

  • Execution: Run samples. Canagliflozin will elute at approximately 3.42 minutes under the 70:30 conditions.

G S1 Current Method: Phosphate Buffer (Non-Volatile) S2 Switch to Volatile Buffer 0.1% Formic Acid (pH 3.0) S1->S2 S3 Observe Retention Shift Due to lost ion-pairing S2->S3 S4 Adjust Aqueous:Organic Ratio Increase Aqueous by 5-10% S3->S4 S5 LC-MS Compatible Method Ready for MS/MS Profiling S4->S5

Workflow for transitioning from UV-based to LC-MS compatible mobile phases.

Part 3: Quantitative Data Summaries

The following table synthesizes the expected chromatographic behavior of Canagliflozin based on the mobile phase selected. Use this matrix to benchmark your Impurity 6 separation efforts.

Table 1: Comparison of Mobile Phase Systems for Canagliflozin Impurity Separation

Mobile Phase Composition (v/v)Flow RateApprox. API Retention Time (Rt)Primary ApplicationKey AdvantageReference
0.2% TFA / ACN (80:20) 1.0 mL/min~6.90 minHigh-Resolution UV (290 nm)Best peak symmetry; strong ion-pairing suppresses silanols.[2]
0.1% Formic Acid (pH 3.0) / ACN (70:30) 1.0 mL/min~3.42 minLC-MS/MS ProfilingFully volatile; excellent for structural elucidation of degradants.
Phosphate Buffer (pH 3.5) / ACN (40:60) 1.0 mL/min~3.12 minRoutine QA/QCRapid elution for high-throughput batch release.[3]
5mM Ammonium Formate / MeOH (25:75) Isocratic~2.64 minAlternative UV AssayUses Methanol as an alternative organic modifier.[4]

References

  • Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS Advances in Pharmacology and Pharmacy URL:[Link]

  • Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies ACS Omega (via PubMed Central) URL:[Link]

  • Development and Validation of an RP-HPLC Method for Estimation of Canagliflozin (Invokana) in Pharmaceutical Dosage Form Journal of Molecular Science / ResearchGate URL: [Link]

  • A High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin in Bulk and Marketed Formulations Asian Journal of Pharmaceutics URL:[Link]

Sources

Optimization

Analytical Development Support Center: Resolving Canagliflozin and "Impurity 6"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in the quality control and analytical development of Canagliflozin: achieving baseli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in the quality control and analytical development of Canagliflozin: achieving baseline resolution between the Active Pharmaceutical Ingredient (API) and its structurally homologous "Impurity 6".

This document synthesizes field-proven chromatographic strategies, explaining not just what steps to take, but the physicochemical causality behind them, ensuring your analytical workflows are robust, reproducible, and self-validating.

Part 1: Frequently Asked Questions (FAQs) - The Chemistry of Co-Elution

Q: What exactly is Canagliflozin "Impurity 6", and why does it persistently co-elute with the main API peak? A: Depending on the specific synthetic route and stress conditions, "Impurity 6" generally refers to one of two closely related structures: the 1 generated during organolithium-mediated continuous flow synthesis[1], or the (CAS: 2161394-96-1). Causality: Both variants retain the core diaryl-methane backbone of Canagliflozin. Because standard reversed-phase (RP) chromatography separates analytes based on hydrophobic surface area, the nearly identical partition coefficients (LogP) and hydrodynamic volumes of the API and Impurity 6 result in severe co-elution (Resolution, Rs < 1.5)[2].

Q: Why does standard C18 Reversed-Phase HPLC fail to provide adequate resolution? A: Standard C18 stationary phases rely almost exclusively on dispersive hydrophobic interactions. When two molecules have identical hydrophobic footprints, the C18 phase cannot discriminate between them. Attempting to force separation by shallowing the mobile phase gradient often extends run times up to . To resolve these peaks, you must introduce orthogonal retention mechanisms, such as


 interactions, dipole-dipole interactions, or shape selectivity.

Part 2: Troubleshooting Guide - Strategies for Baseline Resolution

G Start Co-elution of Canagliflozin & Impurity 6 (Rs < 1.5) CheckMethod Evaluate Current Chromatographic Mode Start->CheckMethod RPHPLC RP-HPLC Optimization (Hydrophobic & Pi-Pi) CheckMethod->RPHPLC  Standard Lab Setup UPC2 UPC2 / SFC Transition (Orthogonal Selectivity) CheckMethod->UPC2  Advanced Lab Setup ColSwitch Switch to PFP or Phenyl-Hexyl Column RPHPLC->ColSwitch Temp Decrease Column Temp (Enhance Shape Selectivity) RPHPLC->Temp Success2 Rapid Resolution (< 11 mins, Rs > 2.4) UPC2->Success2 Success1 Baseline Resolution Achieved (Rs > 2.0) ColSwitch->Success1 Temp->Success1

Workflow for resolving Canagliflozin and Impurity 6 via RP-HPLC and UPC2.

Strategy A: Optimizing RP-HPLC via Analytical Quality by Design (AQbD)

If your laboratory is restricted to standard LC systems, you must alter the stationary phase chemistry. Switching to a Pentafluorophenyl (PFP) column introduces


 and strong dipole interactions. The highly electronegative fluorine atoms interact differently with the intact pyran ring of Canagliflozin compared to the ring-opened Impurity 6. Additionally, utilizing an3 acts as a powerful ion-pairing agent, suppressing secondary silanol interactions and sharpening the peaks[3].
Strategy B: Transitioning to UltraPerformance Convergence Chromatography (UPC2)

For high-throughput environments, UPC2 is the definitive solution. By leveraging supercritical


 mixed with an organic co-solvent, UPC2 operates with normal-phase selectivity but reversed-phase efficiency. Causality: Supercritical 

has high diffusivity and low viscosity, allowing for rapid mass transfer. This environment amplifies minor stereochemical and hydrogen-bonding differences between Canagliflozin and Impurity 6,2[2].

Part 3: Quantitative Data Comparison

The following table summarizes the expected performance metrics when shifting from standard methodologies to optimized protocols.

MethodPrimary Retention MechanismColumn ChemistryRun TimeImpurity 6 Resolution (Rs)Solvent Consumption
Standard RP-HPLC Hydrophobic PartitioningFully Porous C18~65 mins< 1.5 (Co-elution)High (~65 mL/run)
Optimized RP-HPLC Hydrophobic + Dipole/

PFP / Phenyl-Hexyl15 - 25 mins1.8 - 2.1Moderate (~25 mL/run)
UPC2 (Convergence) Supercritical Fluid / Normal PhaseTrefoil (Chiral/Isomeric)< 11 mins> 2.4Very Low (Go Green)

Part 4: Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system incorporating strict System Suitability Testing (SST) criteria.

Protocol 1: AQbD-Optimized Stability-Indicating RP-HPLC

Objective: Resolve Impurity 6 using enhanced shape and electronic selectivity.

  • System Preparation: Equilibrate a Waters/Agilent HPLC system with a PDA detector.

  • Column Selection: Install a Supelcosil C18 (250 × 4.6 mm, 5 μm) or a high-efficiency PFP column (150 x 4.6 mm, 3 μm). Set column oven strictly to 25°C to maximize shape selectivity.

  • Mobile Phase Preparation:

    • Solvent A: 0.2% v/v Trifluoroacetic acid (TFA) in HPLC-grade water. (TFA suppresses ionization of residual silanols, preventing peak tailing of polar degradation products).

    • Solvent B: 100% Acetonitrile.

  • Isocratic Elution: Set the pump to deliver an 80:20 (v/v) ratio of Solvent A to Solvent B at a flow rate of 1.0 mL/min[3].

  • Detection: Set PDA to 290 nm (optimal UV absorbance for the Canagliflozin chromophore).

  • Self-Validating SST: Inject a resolution standard containing 10 µg/mL Canagliflozin and 1 µg/mL Impurity 6.

    • Acceptance Criteria: Proceed with sample analysis only if Rs > 2.0 and Tailing Factor (Tf) < 1.5. If Rs < 2.0, verify column temperature and TFA concentration.

Protocol 2: Rapid Resolution via UPC2 Method

Objective: Exploit supercritical


 for ultra-fast, high-resolution separation of isomeric and ring-opened impurities.
  • System Preparation: Prime an ACQUITY UPC2 system coupled with an ACQUITY SQ Detector (Mass Spectrometer) for orthogonal mass confirmation[2].

  • Column Selection: Install an ACQUITY UPC2 Trefoil Column. The specialized chiral/isomeric stationary phase is critical for discriminating between the intact and ring-opened pyran structures.

  • Mobile Phase Configuration:

    • Solvent A: Food-grade Supercritical

      
      .
      
    • Solvent B (Modifier): Methanol containing 0.1% Diethylamine (DEA) or Ammonium Hydroxide to improve peak shape for protonated impurities.

  • Gradient & Flow: Program a gradient from 5% to 40% Solvent B over 10 minutes. Set flow rate to 2.0 mL/min. Maintain Automated Back Pressure Regulator (ABPR) at 1500 psi to ensure

    
     remains in the supercritical state.
    
  • Self-Validating SST: Inject the system suitability mix.

    • Acceptance Criteria: Canagliflozin and Impurity 6 must elute within 11 minutes with an Rs > 2.4. Mass detection (ESI positive mode) should confirm the sodium adducts (e.g., 467 m/z for Canagliflozin) to verify peak identities[2].

Mechanism API Canagliflozin (Intact Pyran Ring) C18 Standard C18 Phase (Hydrophobic Only) API->C18 PFP PFP Phase (Pi-Pi & Dipole) API->PFP UPC2 UPC2 (Supercritical CO2) (Normal-Phase Selectivity) API->UPC2 Imp6 Impurity 6 (Ring-Opened / Protonated) Imp6->C18 Imp6->PFP Imp6->UPC2 Coelute Co-elution (Rs < 1.5) C18->Coelute Resolve1 Moderate Resolution (Rs ~ 1.8 - 2.0) PFP->Resolve1 Resolve2 High Resolution (Rs > 2.4) UPC2->Resolve2

Chromatographic retention mechanisms dictating Impurity 6 resolution.

References

  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System.Waters Corporation.
  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening.Waters Corporation.
  • Canagliflozin Ring Opening Impurity | CAS No- NA.Simson Pharma Limited.
  • Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies.ACS Omega - ACS Publications.
  • Establishment and Development of Organolithium-Mediated Continuous Flow Process for Intermediate of Canagliflozin.ACS Publications.

Sources

Troubleshooting

Matrix effects in the LC-MS analysis of Canagliflozin impurities

Welcome to the Technical Support Center for LC-MS Bioanalysis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to quantify low-level degradation products and genotox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS Bioanalysis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to quantify low-level degradation products and genotoxic impurities (such as nitrosamines) in Canagliflozin drug substances and formulated products.

The primary analytical hurdle in these workflows is the Matrix Effect —the invisible alteration of analyte ionization efficiency caused by co-eluting excipients, mobile phase additives, or co-formulated active pharmaceutical ingredients (APIs)[1].

Below is our comprehensive troubleshooting guide, designed to help you diagnose the root cause of ionization anomalies and implement self-validating protocols to ensure absolute scientific integrity in your LC-MS/MS data.

Diagnostic Workflow: Identifying Matrix Effects

Before altering your sample preparation or chromatographic parameters, you must establish whether your signal loss is due to physical extraction inefficiency or true MS ion suppression.

MatrixEffectWorkflow Start Suspected Matrix Effect in LC-MS/MS Qualitative Qualitative Assessment: Post-Column Infusion Start->Qualitative Quantitative Quantitative Assessment: Post-Extraction Spike Start->Quantitative InfusionResult Identify Suppression/ Enhancement Zones Qualitative->InfusionResult MEFCalc Calculate Matrix Effect Factor (MEF) Quantitative->MEFCalc ChromOpt Optimize Chromatography (Divert Valve, PFP Column) InfusionResult->ChromOpt Co-elution detected SamplePrep Optimize Sample Prep (SPE, LLE) MEFCalc->SamplePrep MEF < 85% or > 115% Validate Method Validated: MEF 85-115%, CV < 15% ChromOpt->Validate SamplePrep->Validate

Fig 1. Diagnostic workflow for identifying and mitigating LC-MS matrix effects.

Troubleshooting Guide & FAQs

Q1: Why is the signal of my Canagliflozin genotoxic impurity (e.g., NDMA) fluctuating wildly in the drug product, but remains stable in the API? Causality: In Electrospray Ionization (ESI), analytes and matrix components compete for access to the droplet surface and available charge during the desolvation process[2]. Canagliflozin is frequently formulated in combination with Metformin. Metformin is highly polar, ionizes extremely well, and is present in massive excess compared to trace nitrosamine impurities. When NDMA co-elutes with Metformin or polar excipients, the matrix monopolizes the ionization energy, causing severe ion suppression of your target impurity[3]. Solution: Implement a Solid-Phase Extraction (SPE) protocol to selectively retain the analytes while washing away the polar matrix[4]. Alternatively, utilize a divert valve to direct the early-eluting Metformin or excipient plug to waste before it enters the MS source[5].

Q2: How do I quantitatively prove that my LC-MS method is suffering from matrix effects rather than poor extraction recovery? Causality: Regulatory guidelines mandate the quantitative isolation of matrix effects from physical extraction losses[6]. This is achieved by calculating the Matrix Effect Factor (MEF), which compares the ionization efficiency of the analyte in the presence of the matrix versus a neat solvent. Solution: Use the post-extraction spike method. Calculate MEF using the formula: MEF (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solvent) × 100[7]. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement[8]. A self-validating method must demonstrate an MEF between 85% and 115% with a Coefficient of Variation (CV) < 15% across at least six different matrix lots[9].

Q3: Is sample dilution a valid strategy for overcoming matrix effects when analyzing Canagliflozin impurities? Causality: Dilution reduces the absolute concentration of interfering matrix components, shifting the ESI droplet dynamics back into a linear response range where charge competition is minimized[5]. Solution: While effective for high-abundance analytes, dilution is highly risky for genotoxic impurities. The ICH M7 guidelines require limits as low as 1.5 µ g/day , necessitating sub-ppm Limits of Quantitation (LOQ)[10]. Diluting the sample often pushes the impurity signal below the method's signal-to-noise (S/N) threshold. Instead of dilution, switch your ionization source to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions and is inherently less susceptible to liquid-phase matrix suppression than ESI[7].

Standard Operating Procedures: Self-Validating Protocols

Protocol 1: Post-Column Infusion (Qualitative Matrix Assessment)

This protocol provides a visual, self-validating chromatogram that maps exactly where matrix suppression occurs, allowing you to adjust your gradient to ensure impurities elute outside these "danger zones."

  • Standard Preparation: Prepare a standard solution of the Canagliflozin impurity (e.g., 100 ng/mL NDMA) in the mobile phase.

  • System Modification: Connect a syringe pump to a zero-dead-volume T-piece installed between the LC column outlet and the MS ESI inlet[1].

  • Infusion: Infuse the impurity standard at a constant flow rate (e.g., 10 µL/min) to establish a steady, elevated baseline MS signal for your target MRM transition.

  • Matrix Injection: Inject a blank matrix extract (e.g., extracted Canagliflozin/Metformin placebo) onto the LC column and run your standard chromatographic gradient.

  • Data Interpretation: Monitor the MS baseline. Any significant drop (suppression) or rise (enhancement) in the baseline indicates the exact retention time zones where matrix components are eluting and disrupting ionization[5].

Protocol 2: Solid-Phase Extraction (SPE) for Trace Nitrosamine Cleanup

When analyzing nitrosamines in formulated Canagliflozin, simple protein precipitation is insufficient. This SPE workflow removes the polar matrix (like Metformin) to restore ionization efficiency.

  • Conditioning: Pass 2 mL of LC-MS grade Methanol followed by 2 mL of LC-MS grade Water through a polymeric reversed-phase SPE cartridge (e.g., HLB).

  • Loading: Load 1 mL of the dissolved Canagliflozin drug product sample (spiked with a Stable Isotope-Labeled Internal Standard, e.g., NDMA-d6) onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of 5% Methanol in Water. Scientific Rationale: This critical step elutes highly polar matrix components (e.g., Metformin and excipients) to waste while retaining the slightly more hydrophobic impurities.

  • Elution: Elute the target nitrosamine impurities with 2 mL of 100% Methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase to concentrate the sample prior to LC-MS injection[7].

Quantitative Data Summary

The table below summarizes the validated extraction recoveries and Matrix Effect Factors (MEF) achievable when utilizing optimized SPE and LC-MS/MS conditions for Canagliflozin nitrosamine impurities. Maintaining MEF within the 85-115% window ensures regulatory compliance.

Table 1: Validated Extraction Recovery and Matrix Effect Factor (MEF) for Canagliflozin Nitrosamine Impurities [11]

Impurity AnalyteCalibration Range (ng/mL)Extraction Recovery (%)Matrix Effect Factor (MEF) (%)
N-Nitrosodimethylamine (NDMA) 0.092 – 0.464104.3 ± 1.0596.44 – 98.88
N-Nitrosodiethylamine (NDEA) 0.062 – 0.461103.4 ± 0.0996.44 – 98.88
N-Nitrosoethylisopropylamine (NEIA) 0.090 – 0.449110.8 ± 2.0296.44 – 98.88
N-Nitrosodiisopropylamine (NDIPA) 0.088 – 0.439115.6 ± 2.0996.44 – 98.88

References

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. chromatographyonline.com.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. nih.gov.
  • The Impact of Matrix Effects on Mass Spectrometry Results. resolvemass.ca.
  • How to circumvent matrix effect in confirmatory testing. usp.org.
  • Matrix Effects and Application of Matrix Effect Factor. tandfonline.com.
  • Determining Matrix Effects in Complex Food Samples. waters.com.
  • Development and Validation of an LC–MS/MS Method for Quantifying Gabapentin in Plasma. mdpi.com.
  • Method Development And Validation Of Lc-Ms/Ms For Analyzing Potential Genotoxic Impurities In Canagliflozin. jneonatalsurg.com.
  • Simultaneous Determination of Canagliflozin and Metformin in Human Plasma by LC–MS/MS Assay. semanticscholar.org.
  • New Validated LC-MS Method Development and Estimation of Nitrosamine impurities in Canaglifozin. impactfactor.org.
  • Technical Support Center: Matrix Effects in LC-MS Analysis of Nitrosamines. benchchem.com.

Sources

Optimization

Technical Support Center: Enhancing Detection Sensitivity for Canagliflozin Impurity 6

Welcome to the Technical Support Center for analytical scientists and drug development professionals. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical scientists and drug development professionals. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome the unique analytical challenges associated with detecting Canagliflozin Impurity 6 at trace levels.

Section 1: Scientific Context & Analytical Challenges

Canagliflozin is a highly effective sodium-glucose co-transporter-2 (SGLT2) inhibitor used in the management of type 2 diabetes[1]. Because its synthesis involves complex sugar moieties, the active pharmaceutical ingredient (API) is prone to retaining structurally analogous byproducts, including isomeric impurities like Impurity 6[2][3].

SGLT2_Pathway Drug Canagliflozin (SGLT2 Inhibitor) Target SGLT2 Transporter (Proximal Tubule) Drug->Target Binds & Blocks Action Inhibition of Glucose Reabsorption Target->Action Prevents Outcome1 Increased Urinary Glucose Excretion Action->Outcome1 Leads to Outcome2 Lowered Blood Glucose Levels Outcome1->Outcome2 Results in

Mechanism of action for Canagliflozin via SGLT2 inhibition.

Section 2: Frequently Asked Questions (FAQs)

Q: Why does Impurity 6 exhibit such poor sensitivity in standard LC-MS/MS? A: The difficulty stems from two physical phenomena. First, structurally similar impurities often co-elute with the main Canagliflozin peak in standard Reversed-Phase HPLC (RP-HPLC), causing severe matrix ion suppression in the MS source[2]. Second, the C-glucoside moiety of the molecule is rich in hydroxyl groups. In Positive Electrospray Ionization (ESI+), these groups chelate ambient alkali metals, splitting the MS signal across multiple adducts (e.g., [M+Na]+, [M+K]+) rather than forming a single, strong protonated precursor[4][5].

Q: Can I just increase the injection volume to improve the Limit of Detection (LOD)? A: No. Increasing the injection volume of a sample where the impurity co-elutes with the API will proportionally increase the amount of API entering the MS source. This exacerbates charge-competition in the ESI droplets, leading to greater ion suppression. Sensitivity must be improved through orthogonal chromatography or optimized ionization[2][6].

Section 3: Troubleshooting Guide

Issue 1: Severe Signal Splitting in ESI Positive Mode
  • Symptom: When monitoring Impurity 6 in ESI+ mode, the signal intensity is exceptionally low, and full-scan data shows a cluster of peaks rather than a single precursor mass.

  • Causality: Canagliflozin and its isomers have a monoisotopic mass of ~444 Da[5]. In ESI+, the oxygen-rich structure acts as a chelator, coordinating with trace sodium and potassium from glassware or solvents. This fragments the ion current into [M+H]+ (m/z 445), [M+NH4]+ (m/z 462), and [M+Na]+ (m/z 467)[5][7][8]. This dilution of the ion population destroys the sensitivity of any single Multiple Reaction Monitoring (MRM) transition.

  • Resolution: Switch the mass spectrometer to Negative Ionization Mode (ESI-) . By forcing deprotonation, the molecule predominantly forms a single [M-H]- precursor ion at m/z 443.16[1][6]. This consolidates the ion current, completely bypassing adduct-driven signal dilution.

Issue 2: Matrix Suppression from API Co-elution
  • Symptom: Impurity 6 shows a strong MS signal in a neat solvent standard but disappears when spiked into a high-concentration Canagliflozin sample.

  • Causality: Impurity 6 is often an isomeric or structurally analogous byproduct. In standard RP-HPLC, isomers share near-identical hydrophobicity and co-elute (often requiring up to 65 minutes for even partial separation)[2][3]. When the trace impurity enters the MS source simultaneously with the massive API peak, the API monopolizes the available charge droplets, neutralizing the impurity's signal.

  • Resolution: Implement Convergence Chromatography (SFC) using an ACQUITY UPC2 system. SFC utilizes supercritical CO2 combined with a co-solvent, providing orthogonal stereochemical selectivity compared to RP-HPLC. This achieves baseline resolution between isomers in under 11 minutes, physically separating the impurity from the API before it reaches the MS[2][3].

Workflow Start Low Sensitivity for Impurity 6 CheckMS Check MS Ionization Mode Start->CheckMS ModePos ESI Positive (+) Adduct Formation CheckMS->ModePos Current CheckChrom Check Chromatography CheckMS->CheckChrom ModeNeg ESI Negative (-) [M-H]- Ion ModePos->ModeNeg Switch Mode Success Baseline Resolution & High Sensitivity ModeNeg->Success SFC Switch to SFC (ACQUITY UPC2) CheckChrom->SFC Co-elution SFC->Success

Optimization workflow for enhancing LC-MS/MS sensitivity of Impurity 6.

Section 4: Quantitative Data Summaries

Table 1: MS/MS Transition Parameters Comparison

Optimizing the ionization mode is the most critical step for trace-level quantification.

Ionization ModePrecursor Ionm/zProduct Ion (m/z)Sensitivity ImpactPrimary Challenge
ESI Positive (+) [M+Na]+467.12N/ALowSignal splits across Na+, K+, and H+ adducts; sodium adducts resist fragmentation[5][7].
ESI Positive (+) [M+NH4]+462.17191.00ModerateRequires heavy ammonium buffering, which can suppress overall MS signal[4][8].
ESI Negative (-) [M-H]-443.16364.96High (Optimal) Consolidates ion current into a single species; completely avoids metal adducts[1][6].
Table 2: Chromatographic Performance (RP-HPLC vs. SFC)

Comparison of separation techniques for Canagliflozin isomeric impurities.

ParameterStandard RP-HPLCConvergence Chromatography (SFC)
Run Time ~65 minutes[2]~11 minutes[2][3]
Isomeric Resolution Poor (Frequent Co-elution)Excellent (USP Resolution > 2.0)[3]
Matrix Suppression Severe (Due to API overlap)Negligible (Baseline separation achieved)
Solvent Consumption High (Aqueous/Organic waste)Low (Supercritical CO2 driven; "Green" method)[2]

Section 5: Experimental Protocols

Protocol A: Optimized LC-MS/MS Workflow for Adduct-Free Quantification

This protocol utilizes negative electrospray ionization to bypass adduct formation, ensuring maximum sensitivity for Impurity 6[6].

  • Mobile Phase Preparation: Prepare Mobile Phase A (Ultrapure Water) and Mobile Phase B (LC-MS Grade Acetonitrile).

    • Causality Note: Do not add formic acid or ammonium acetate. Acidic modifiers suppress negative ionization and promote in-source fragmentation, while ammonium promotes [M+NH4]+ adducts[4].

  • Chromatographic Setup: Install a sub-2-micron column (e.g., Acquity BEH C18, 100 × 2.1 mm, 1.7 µm). Set the flow rate to 0.3 mL/min with an isocratic elution profile of 20% A and 80% B[1][6].

  • MS Source Optimization (ESI-): Set the MS to negative mode. Set the capillary voltage to -4.0 kV and the desolvation temperature to 500°C to ensure complete droplet evaporation.

  • MRM Tuning: Target the [M-H]- precursor at m/z 443.16. Apply a collision energy (CE) of approximately 25 eV to monitor the primary product ion at m/z 364.96[1][6].

  • Self-Validation Check: Inject a 10 ng/mL standard of Impurity 6. Perform a Q1 full scan (m/z 400-500).

    • Validation: If the protocol is successful, a singular, dominant peak at m/z 443.16 will appear. If satellite peaks at m/z 465 ([M+Na-2H]-) appear, flush the LC system with 50% methanol/water to remove residual alkali salts from the fluidics.

Protocol B: Orthogonal SFC-MS Method for Isomeric Separation

If Impurity 6 cannot be resolved from the API using RP-HPLC, use this Convergence Chromatography method[2][3].

  • System Setup: Utilize an ACQUITY UPC2 system coupled to a mass spectrometer.

  • Column Selection: Install a specialized SFC column designed for isomeric/chiral resolution (e.g., Trefoil or Torus).

  • Mobile Phase Configuration: Use supercritical CO2 as Mobile Phase A. Use Methanol (with 0.1% diethylamine to improve peak shape) as the co-solvent (Mobile Phase B).

  • Gradient Elution: Run a gradient from 5% B to 40% B over 10 minutes.

    • Causality Note: Maintain the Active Back Pressure Regulator (ABPR) at 1500 psi. This pressure is strictly required to ensure the CO2 remains in a supercritical state throughout the column, maintaining its unique solvating properties.

  • Self-Validation Check: Inject a spiked mixture of Canagliflozin API and Impurity 6. Monitor UV at 290 nm and MS simultaneously[3][9].

    • Validation: A successful run will show baseline resolution (USP Resolution > 2.0) between the API and the impurity. The MS trace will show no baseline dip at the impurity's retention time, confirming that ion suppression has been physically bypassed[3].

References

  • Rapid determination of canagliflozin in rat plasma by UHPLC-MS/MS using negative ionization mode to avoid adduct-ions formation Source: PubMed (Talanta) URL:[Link]

  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening and Scale Up to Prep SFC System Source: Waters Corporation Application Notes URL:[Link]

  • Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS Source: MDPI (Molecules) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Method Robustness &amp; Troubleshooting for Canagliflozin Impurity 6 Analysis

Welcome to the Analytical Technical Support Center. This guide provides advanced troubleshooting, methodological frameworks, and regulatory guidance for the chromatographic analysis of Canagliflozin Impurity 6 .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide provides advanced troubleshooting, methodological frameworks, and regulatory guidance for the chromatographic analysis of Canagliflozin Impurity 6 . Designed for analytical scientists and drug development professionals, this document integrates Quality-by-Design (QbD) principles with the latest ICH Q2(R2) and Q14 frameworks to ensure your analytical methods are scientifically sound, robust, and audit-ready.

Method Robustness Workflow

Under the updated ICH Q2(R2) and Q14 guidelines, method robustness is no longer a retrospective checkbox but a proactive, lifecycle-driven process[1]. The following diagram illustrates the multivariate workflow required to establish the Method Operable Design Region (MODR) for Impurity 6.

RobustnessWorkflow Start Define Analytical Target Profile (ATP) Risk Risk Assessment (FMEA) Identify CMPs Start->Risk DoE Design of Experiments (DoE) Multivariate Testing Risk->DoE Exec Execute Robustness Runs (pH, Temp, Flow, Gradient) DoE->Exec Analyze Statistical Analysis Determine MODR Exec->Analyze Decision ATP Criteria Met? Analyze->Decision Success Method Validated Document in Q2(R2) Report Decision->Success Yes Fail Method Optimization Adjust Parameters Decision->Fail No Fail->Risk

QbD-driven robustness testing workflow for Impurity 6 per ICH Q2(R2).

Troubleshooting & FAQs

Q1: Why is Canagliflozin Impurity 6 highly susceptible to co-elution during minor mobile phase variations? Causality: Canagliflozin Impurity 6 is typically a closely related process intermediate (e.g., a halogenated precursor or isomeric variant) that shares a nearly identical hydrodynamic volume and polarity with the main Canagliflozin Active Pharmaceutical Ingredient (API). In reverse-phase high-performance liquid chromatography (RP-HPLC), the separation relies heavily on weak dipole interactions and steric hindrance. A minor shift in mobile phase pH alters the ionization state of the residual silanols on the stationary phase, while temperature fluctuations change the conformational dynamics of the bulky sugar moiety, leading to rapid loss of selectivity (


) and subsequent co-elution.

Q2: How do the recent ICH Q2(R2) guidelines change how we test the robustness of this method? Causality & Compliance: Historically, robustness was tested using a One-Factor-At-a-Time (OFAT) approach. The newly implemented ICH Q2(R2) guidelines mandate testing to show reliability in response to deliberate, simultaneous variations of parameters to uncover interaction effects[1],[2]. Furthermore, Q2(R2) explicitly introduces the stability of the sample and reagents as a core robustness parameter. If your Impurity 6 standard degrades in the diluent over 24 hours, the method is no longer considered robust for routine Quality Control (QC) use[1].

Q3: During robustness testing, a -0.2 pH shift in the buffer causes the resolution between Canagliflozin and Impurity 6 to drop below 1.5. How do I correct this? Troubleshooting: This indicates your method is operating on the extreme edge of its MODR.

  • Buffer Capacity: Ensure your buffer concentration is adequate (typically 10-20 mM) and that the target pH is within ±1 unit of the buffer's pKa.

  • Stationary Phase: Switch to a column with embedded polar groups or high-density end-capping (e.g., Shield RP18) to shield the analytes from secondary interactions with unreacted silanols, which become highly active at lower pH levels.

Q4: Sample stability is now a robustness parameter. How do we test this for Canagliflozin Impurity 6? Methodology: Canagliflozin and its related impurities can be susceptible to degradation (e.g., hydroperoxide formation) in certain diluents over time[3]. Prepare spiked samples at the specification limit and inject them at


 and 

hours stored in the autosampler (e.g., 5°C). The self-validating criterion is that the % recovery of Impurity 6 must remain within 95.0% - 105.0% of the initial value, and no secondary degradation peaks should interfere with the Impurity 6 retention window.

Quantitative Data Presentation

The following table summarizes a typical multivariate robustness study for Canagliflozin Impurity 6. The data clearly demonstrates the method's vulnerability to lower temperatures and acidic shifts, dictating strict system suitability controls.

Robustness ParameterDeliberate VariationResolution (API / Imp 6)Tailing Factor%RSD (n=6)ATP Status
Nominal Conditions None2.101.050.8%Pass
Column Temp +2 °C1.851.081.1%Pass
Column Temp -2 °C1.401.152.5%Fail
Mobile Phase pH +0.2 units1.951.100.9%Pass
Mobile Phase pH -0.2 units1.451.202.1%Fail
Flow Rate +0.1 mL/min2.051.060.7%Pass
Flow Rate -0.1 mL/min2.151.040.6%Pass

Note: System Suitability Acceptance Criteria requires Resolution


 1.5, Tailing 

1.5, and %RSD

2.0%.

Step-by-Step Methodology: Multivariate Robustness Validation

To ensure compliance with ICH Q2(R2) and establish a self-validating analytical system, follow this protocol for executing a Design of Experiments (DoE) robustness study.

Step 1: Define the Analytical Target Profile (ATP)

  • Establish the absolute minimum criteria for the method to be considered fit-for-purpose. For Impurity 6, define the critical ATP metrics: Limit of Quantitation (LOQ)

    
     0.05%, Resolution 
    
    
    
    1.5, and Peak Purity angle
    
    
    Purity threshold.

Step 2: Risk Assessment (FMEA)

  • Conduct a Failure Mode and Effects Analysis (FMEA) to identify Critical Method Parameters (CMPs). For Canagliflozin RP-HPLC methods, CMPs typically include Mobile Phase pH, Column Temperature, Gradient Slope, and Flow Rate[3].

Step 3: Experimental Design Setup

  • Utilize statistical software to generate a fractional factorial or Plackett-Burman design. This allows you to test multiple variables simultaneously with a reduced number of chromatographic runs, capturing both main effects and two-factor interactions.

Step 4: Execution & Chromatographic Acquisition

  • Prepare a single batch of system suitability solution spiked with Canagliflozin API and Impurity 6 at the specification level.

  • Self-Validating Checkpoint: Before executing the DoE matrix, run the nominal conditions. The system must independently pass the baseline criteria (Resolution

    
     1.5). If the baseline fails, the system automatically invalidates the sequence, preventing false conclusions from a compromised column or degraded standard.
    
  • Execute the randomized DoE runs. Include blank injections between extreme parameter shifts to monitor for carryover.

Step 5: Data Processing & MODR Establishment

  • Input the resulting resolution, tailing, and recovery data back into the statistical software.

  • Generate contour plots to visualize the Method Operable Design Region (MODR). Establish strict system suitability limits based on the boundaries where the ATP criteria are no longer met (e.g., locking the column temperature tolerance to

    
    1°C instead of 
    
    
    
    2°C).

References

  • Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies Source: BioPharmaSpec URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Development and Validation of HPLC Method for Determination of Trace Level Potential Genotoxic Hydroperoxide Impurity in Canagliflozin Source: ResearchGate URL:[Link]

  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System Source: Waters Corporation URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing On-Column Degradation of Canagliflozin Impurities

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on minimizing the on-column degradation of Canagliflozin and its impurities during HPLC analysis. O...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on minimizing the on-column degradation of Canagliflozin and its impurities during HPLC analysis. Our approach is rooted in explaining the fundamental causes of these issues to empower you with the expertise to troubleshoot and develop robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation pathways of Canagliflozin?

A1: Canagliflozin is susceptible to degradation under several conditions as established in forced degradation studies. The primary pathways include:

  • Oxidative Degradation: The thiophene ring in the Canagliflozin molecule is prone to S-oxidation, forming a thiophene oxide degradation product. This is a critical impurity to monitor.

  • Acid and Base Hydrolysis: Canagliflozin can degrade in both acidic and basic environments.[1][2] Under acidic conditions, it can also react with common HPLC solvents like acetonitrile and methanol to form pseudo-degradation products.[1][3]

  • Photolytic and Thermal Degradation: While generally more stable under these conditions, some degradation has been observed, particularly with prolonged exposure to UV light.[4][5]

A summary of Canagliflozin's degradation under various stress conditions is provided in the table below.

Stress ConditionDegradation ProductsReference(s)
Oxidative (e.g., H₂O₂) S-oxidation of the thiophene ring to form thiophene oxide.
Acid Hydrolysis (e.g., HCl) Formation of pseudo-degradation products with co-solvents (acetonitrile, methanol).[1][3]
Alkaline Hydrolysis (e.g., NaOH) Susceptible to degradation, specific products may vary.[2][4]
Photolytic (UV light) Moderate degradation observed.[4]
Thermal Relatively stable, with some degradation at high temperatures.[4][5]
Q2: What are the typical chromatographic conditions for analyzing Canagliflozin and its impurities?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique. A typical starting point would be:

  • Column: A C18 or C8 column is frequently used.[6]

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid or 0.2% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.[7]

  • Detection: UV detection at approximately 290 nm is often employed.[7]

It is crucial to develop a stability-indicating method that can separate the active pharmaceutical ingredient (API) from all potential degradation products.[7]

Q3: What is "on-column degradation" and why is it a concern?

A3: On-column degradation refers to the breakdown of the analyte or its impurities while they are on the HPLC column.[8] This is a significant issue because it can lead to:

  • Inaccurate Quantification: The appearance of new peaks or the reduction in the area of existing peaks can lead to erroneous results for purity and stability assays.

  • Poor Peak Shape: Degradation can cause peak tailing or splitting, which affects resolution and integration.[9]

  • Method Robustness Issues: If degradation is not controlled, the method will not be reliable or reproducible.

Troubleshooting Guide: On-Column Degradation

This section addresses specific issues you might encounter and provides a logical workflow for troubleshooting.

Issue 1: Appearance of Unexpected Peaks in the Chromatogram

You observe new, unexpected peaks in your chromatogram, especially with aged samples or when using a new column.

This is a classic sign of on-column degradation. The stationary phase or the HPLC system hardware itself can catalyze the degradation of sensitive analytes like Canagliflozin and its impurities.[8] Potential culprits include:

  • Active Silanol Groups: Exposed silanol groups on the silica-based stationary phase can have a catalytic effect, especially at non-optimal pH.[8]

  • Metal Contamination: Metal ions (e.g., iron, titanium) can leach from stainless steel components of the HPLC system (frits, tubing, column hardware) and accumulate on the column.[10][11] These metal ions can act as catalysts for degradation, particularly oxidation.[10] Canagliflozin, with its multiple hydroxyl and ether groups, may chelate with these metal ions, leading to on-column reactions.

cluster_0 Troubleshooting: Unexpected Peaks start Unexpected Peaks Observed check_sample Is the sample stable in solution? (Inject a freshly prepared sample) start->check_sample stable Sample is stable check_sample->stable Yes unstable Sample is unstable in solution (Address solution stability) check_sample->unstable No check_column Is the column the source of degradation? (Test with a new, different type of column) stable->check_column passivated_column Use a passivated (inert) column check_column->passivated_column Yes mobile_phase Optimize mobile phase (e.g., add a chelating agent like EDTA) check_column->mobile_phase No end Problem Resolved passivated_column->end mobile_phase->end

Caption: Workflow for troubleshooting unexpected peaks.

  • Confirm Sample Stability in Solution: Prepare a fresh sample and inject it immediately. If the unexpected peaks are absent or significantly smaller, your sample may be degrading in the sample vial. If the peaks are still present, on-column degradation is likely.

  • Evaluate the Column:

    • Switch to an Inert Column: The most effective solution is often to use a column with passivated hardware.[12] These "bio-inert" or "metal-free" columns have surfaces that are treated to minimize interactions between the analyte and the metal surfaces of the column body and frits.[12][13]

    • Use a High-Coverage, End-Capped Column: If an inert column is not available, choose a high-quality, fully end-capped C18 or C8 column from a reputable manufacturer. These columns have fewer exposed silanol groups.[8]

  • Optimize the Mobile Phase:

    • Add a Chelating Agent: To mitigate the effects of metal ion contamination, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase (e.g., 0.1-0.5 mM).[14] Chelating agents bind to metal ions, preventing them from interacting with your analyte.

    • Adjust pH: Ensure the mobile phase pH is within the optimal range for your column and analyte stability. For silica-based columns, a pH between 2 and 7 is generally recommended to prevent hydrolysis of the stationary phase.[15]

  • Passivate the HPLC System: If you suspect widespread metal contamination in your HPLC system, you may need to passivate the entire system. This involves flushing the system with an acid solution (e.g., nitric or phosphoric acid) to remove metal ions and restore the passive layer on stainless steel surfaces.[16] Always follow the instrument manufacturer's guidelines for passivation procedures.

Issue 2: Poor Peak Shape (Tailing) and Loss of Recovery for Impurities

You notice that the peaks for certain impurities are tailing or that their area decreases over a sequence of injections.

This can be another manifestation of on-column degradation or strong analyte-stationary phase interactions.

  • Analyte Adsorption: Polar impurities may interact strongly with active sites on the column (silanols or metal ions), leading to peak tailing and irreversible adsorption (loss of recovery).[10]

  • Slow On-Column Degradation: A slow degradation process can also manifest as peak tailing, as the degradation product may elute at a slightly different time than the parent impurity.

cluster_1 Troubleshooting: Poor Peak Shape/Loss of Recovery start Poor Peak Shape/Loss of Recovery check_system Is the system contaminated? (Check for carryover, clean injector) start->check_system clean_system System is clean check_system->clean_system Yes contaminated System is contaminated (Perform system cleaning) check_system->contaminated No inert_hardware Use passivated column and/or system clean_system->inert_hardware mobile_phase_mod Modify mobile phase (e.g., change pH, add chelator) inert_hardware->mobile_phase_mod end Problem Resolved mobile_phase_mod->end

Caption: Workflow for troubleshooting poor peak shape and recovery.

  • System Suitability and Column Conditioning: Ensure your system passes standard suitability tests. Condition the column with the mobile phase for a sufficient time before analysis. Sometimes, a few injections of a standard are needed to "prime" the column and passivate active sites.[16]

  • Employ Inert Hardware: As with unexpected peaks, using a passivated column and, if necessary, an HPLC system with bio-inert components is the most robust solution to prevent analyte adsorption to metal surfaces.[12][17]

  • Mobile Phase Optimization:

    • Adjust pH: Small changes in mobile phase pH can significantly impact the ionization state of both the analytes and residual silanol groups, thereby affecting peak shape.

    • Add a Chelating Agent: If metal ion interaction is suspected, adding EDTA to the mobile phase can improve peak shape and recovery.[14]

  • Lower Column Temperature: If thermally-induced degradation on the column is a possibility, try reducing the column temperature. However, be aware that this may also increase viscosity and backpressure, and could affect selectivity.[18]

By systematically addressing these potential causes of on-column degradation, you can develop more accurate, robust, and reliable analytical methods for Canagliflozin and its impurities.

References

  • Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Characterization of forced degradation products of canagliflozine by LC/QTOF/MS/MS and in silico toxicity predictions. ResearchGate. Available at: [Link]

  • Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy. Available at: [Link]

  • YAZAWA HPLC COLUMN SCHOOL - Column Durability. Yazawa. Available at: [Link]

  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System for Method Screenin. Waters. Available at: [Link]

  • Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Advantages and Applications of Passivated HPLC Hardware for Large and Small Molecule Analysis - YMC Accura Triart & AMT Halo Inert Column Ranges. Element Lab Solutions. Available at: [Link]

  • Simultaneous Quantitative Analysis of Polymorphic Impurities in Canagliflozin Tablets Utilizing Near-Infrared Spectroscopy and Partial Least Squares Regression. MDPI. Available at: [Link]

  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening and Scale Up to Prep SFC System. Waters. Available at: [Link]

  • Degradation pathways of canagliflozin (CANA)[11]. ResearchGate. Available at: [Link]

  • validated and quantified stability indicating stress degradation study of oral anti-diabetic agent. CORE. Available at: [Link]

  • On-Column Sample Degradation. LCGC International. Available at: [Link]

  • Canagliflozin: A review with specific focus on analytical methods in biological matrices and pharmaceuticals. R Discovery. Available at: [Link]

  • A RP-HPLC Method Development and Validation for the Estimation of Canagliflozin in Bulk and its Pharmaceutical Dosage form. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Available at: [Link]

  • Reasons for the Failure of High Performance Liquid Chromatography Column. LinkedIn. Available at: [Link]

  • How to Extend the Lifetime of HPLC Columns. Phenomenex. Available at: [Link]

  • Extending HPLC Column Lifetimes: Causes of Column Contamination. Millennial Scientific. Available at: [Link]

  • Methods for the Passivation of HPLC Instruments and Columns. LCGC International. Available at: [Link]

  • Bypassing LC System Passivation Requirements Using ACQUITY PREMIER with MaxPeak HPS Technology for the Recovery of a Phosphorylated Peptide. Waters. Available at: [Link]

  • Column Watch: Methods for the Passivation of HPLC Instruments and Columns. ResearchGate. Available at: [Link]

  • Mitigation of Non-Specific Adsorption During Column Conditioning for an Oligonucleotide HILIC Analysis. Waters. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Available at: [Link]

  • A Validated Stability Indicating RP-HPLC Method for Estimation of Canagliflozin in Dosage Form. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Maximizing LC Column Lifetime: 3 Tips to Reduce Chemical Deterioration. Waters. Available at: [Link]

  • Canagliflozin EP Impurities & USP Related Compounds. SynThink. Available at: [Link]

  • Mitigating In-Column Artificial Modifications in High-Temperature LC–MS for Bottom–Up Proteomics and Quality Control of Protein Biopharmaceuticals. ACS Publications. Available at: [Link]

  • How to Improve HPLC Column Lifetime—Best Practices. Patsnap. Available at: [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. Available at: [Link]

  • Essential HPLC Column Management Guide for Modern Labs. Pharma Now. Available at: [Link]

  • Column deterioration by metal chelate samples?. Chromatography Forum. Available at: [Link]

  • GC Column Degradation. Element Lab Solutions. Available at: [Link]

  • Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. National Center for Biotechnology Information. Available at: [Link]

  • Liquid chromatographic separation of metals by on-column chelation with 4-(2-pyridylazo) resorcinol. PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to Cross-Validation of HPLC and UPLC Methods for Canagliflozin Impurity Profiling

In the landscape of pharmaceutical quality control, the analytical methods we employ are the bedrock of product safety and efficacy. For a drug like Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical quality control, the analytical methods we employ are the bedrock of product safety and efficacy. For a drug like Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes, rigorous monitoring of impurities is not just a regulatory requirement but a clinical necessity.[1][2] This guide provides an in-depth, experience-driven framework for cross-validating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Canagliflozin and its related substances.

The migration from a validated HPLC method to a more advanced UPLC method is a common goal in modern laboratories. The primary drivers are efficiency and performance. UPLC systems, which operate at higher pressures and utilize columns with sub-2 µm particles, offer significant advantages, including drastically reduced run times, lower solvent consumption, and often superior resolution and sensitivity.[3][4][5][6] However, this transition is not a simple "plug-and-play" operation. It requires a meticulous cross-validation process to ensure the new UPLC method is equivalent to, or better than, the original HPLC method, guaranteeing that analytical results remain consistent and reliable.

This document serves as a comprehensive guide for researchers and drug development professionals, explaining the causality behind experimental choices and grounding the protocol in the principles of scientific integrity and regulatory compliance, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

The "Why": Foundational Principles of HPLC vs. UPLC

Before delving into the protocol, it's crucial to understand the fundamental differences that necessitate this validation.

  • Particle Size and Pressure: HPLC traditionally uses columns with particle sizes of 3-5 µm and operates at pressures up to 6,000 psi.[4] UPLC, by contrast, employs sub-2 µm particles and can operate at pressures up to 15,000 psi.[4] This smaller particle size dramatically increases column efficiency, leading to sharper, narrower peaks and better resolution.[5][10]

  • Speed and Throughput: The increased efficiency of UPLC allows for significantly shorter run times. An analysis that might take 30-60 minutes on an HPLC can often be completed in under 5 minutes on a UPLC system, representing a potential nine-fold improvement in speed.[11][12] This directly translates to higher sample throughput and increased laboratory productivity.[3][6]

  • Sensitivity and Solvent Consumption: Narrower peaks mean a higher concentration of the analyte is passing through the detector cell at any given moment, resulting in greater sensitivity.[3][5] Furthermore, the lower flow rates and shorter run times associated with UPLC lead to a substantial reduction in solvent usage, decreasing both operational costs and environmental impact.[3][5]

The goal of cross-validation is to prove that these operational gains do not come at the cost of analytical accuracy or reliability. We must demonstrate that the UPLC method provides data that is interchangeable with the established HPLC method.

Identifying the Targets: Canagliflozin and Its Impurities

A robust impurity profiling method must be capable of separating the active pharmaceutical ingredient (API) from all known process-related impurities and degradation products.[1][13] For Canagliflozin, this includes synthetic intermediates, structural analogs, and products from forced degradation studies (e.g., oxidative, acidic, basic, thermal, and photolytic stress).[13][14]

Key impurities can include isomeric impurities, which are notoriously difficult to separate, and degradation products like the S-oxidation product of the thiophene ring. The cross-validation study must confirm that the UPLC method maintains or improves the resolution between Canagliflozin and these critical compounds.

The Cross-Validation Workflow: A Step-by-Step Approach

This section outlines the complete experimental protocol, from method transfer to comparative analysis, grounded in the validation characteristics defined by ICH Q2(R1).[8][15]

Workflow Overview

The process involves geometrically scaling the legacy HPLC method to UPLC parameters, optimizing the new method, and then performing a head-to-head comparison of key validation parameters.

G cluster_0 Phase 1: Method Transfer cluster_1 Phase 2: Cross-Validation HPLC_Method Validated HPLC Method (e.g., C18, 5 µm, 4.6x150 mm) Scaling Geometric Scaling (Use Method Transfer Calculator) HPLC_Method->Scaling Input: L, dp, Flow Rate UPLC_Params Initial UPLC Parameters (e.g., C18, 1.7 µm, 2.1x50 mm) Scaling->UPLC_Params Output: Scaled Parameters Optimization Fine-Tuning & Optimization (Adjust Gradient, Temp) UPLC_Params->Optimization Final_UPLC Optimized UPLC Method Optimization->Final_UPLC Spiked_Sample Prepare Spiked Samples (API + Impurities) Run_HPLC Analyze on HPLC System Spiked_Sample->Run_HPLC Run_UPLC Analyze on UPLC System Spiked_Sample->Run_UPLC Compare Compare Performance Data (ICH Q2(R1) Parameters) Run_HPLC->Compare Run_UPLC->Compare Report Generate Validation Report Compare->Report

Caption: Workflow for transferring and cross-validating a method from HPLC to UPLC.

Experimental Protocols

A. Reference HPLC Method (Example)

This is a representative stability-indicating HPLC method based on published literature.[14][16]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0 min: 30% B

    • 25 min: 70% B

    • 30 min: 70% B

    • 31 min: 30% B

    • 35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 290 nm[16][17]

  • Expected Run Time: ~35 minutes

B. UPLC Method Transfer and Optimization

The goal here is to maintain the separation selectivity (k) and resolution (Rs) while reducing the run time. This is achieved by scaling the gradient and flow rate according to the column dimensions.

  • Rationale for Column Choice: To maintain a similar length-to-particle-size ratio (L/dp), a 50 mm x 2.1 mm column with 1.7 µm particles is a suitable choice for transferring from a 150 mm, 5 µm column.[12]

  • Scaling Calculations: Use a validated method transfer calculator.[12][18] These tools automatically scale the flow rate, injection volume, and gradient steps based on the column volumes of the old and new methods.

    • Flow Rate Scaling: The flow rate is scaled proportionally to the square of the column diameter ratio and inversely to the particle size ratio.

    • Gradient Time Scaling: Gradient steps must be adjusted to ensure the same number of column volumes of mobile phase pass through the column for each step.

C. Resulting UPLC Method (Example)

  • Column: ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Scaled Gradient:

    • 0 min: 30% B

    • 2.9 min: 70% B

    • 3.5 min: 70% B

    • 3.6 min: 30% B

    • 4.5 min: 30% B

  • Scaled Flow Rate: ~0.5 mL/min

  • Column Temperature: 35 °C (May be slightly increased to reduce viscosity at higher flow rates)

  • Scaled Injection Volume: ~2 µL

  • Detection: UV at 290 nm (with increased data acquisition rate, e.g., 40 pts/s, to accurately define narrow UPLC peaks)

  • Expected Run Time: ~4.5 minutes

Results and Data Comparison: The Core of Cross-Validation

The heart of the guide is the direct comparison of performance data. Samples should include the Canagliflozin API, a mixture of known impurities, and force-degraded samples. The results must be evaluated against pre-defined acceptance criteria.

System Suitability Testing (SST)

This is the first checkpoint. Before any sample analysis, the chromatographic system must pass SST to demonstrate it is fit for purpose.

ParameterHPLC ResultUPLC ResultAcceptance Criteria
Tailing Factor (T) 1.11.2T ≤ 2.0
Theoretical Plates (N) > 5000> 15000N > 2000
Resolution (Rs) > 2.5> 3.0Rs > 2.0 (for critical pairs)
%RSD of Peak Area < 0.5%< 0.4%%RSD ≤ 1.0% (n=6)

Causality: UPLC's higher efficiency naturally leads to a greater number of theoretical plates. Tailing factor and resolution should remain well within acceptable limits, confirming the separation quality is preserved.

Comparative Validation Parameters

The following diagram illustrates the relationship between the two methods and the shared validation parameters that must be demonstrated to be equivalent.

G cluster_methods Analytical Methods cluster_params Validation Parameters (ICH Q2) HPLC Reference Method (HPLC) Accuracy Accuracy HPLC->Accuracy Compared Precision Precision HPLC->Precision Compared Specificity Specificity HPLC->Specificity Compared Linearity Linearity HPLC->Linearity Compared LOD_LOQ LOD / LOQ HPLC->LOD_LOQ Compared Robustness Robustness HPLC->Robustness Compared UPLC New Method (UPLC) UPLC->Accuracy UPLC->Precision UPLC->Specificity UPLC->Linearity UPLC->LOD_LOQ UPLC->Robustness

Caption: Core validation parameters compared during HPLC/UPLC cross-validation.

Validation ParameterHPLC DataUPLC DataAcceptance Criteria
Specificity Peak purity > 99.9%Peak purity > 99.9%No co-elution; peak purity passes
Linearity (r²) 0.99950.9997r² ≥ 0.999
Accuracy (% Recovery) 99.5% - 101.0%99.8% - 101.2%98.0% - 102.0%
Precision (%RSD) 0.65%0.55%≤ 2.0%
LOD (µg/mL) 0.050.015UPLC LOD ≤ HPLC LOD
LOQ (µg/mL) 0.150.045UPLC LOQ ≤ HPLC LOQ
Solution Stability (% Diff) < 1.0% at 24h< 0.8% at 24hDifference ≤ 2.0%
  • Specificity: Both methods must demonstrate the ability to unequivocally assess the analyte in the presence of impurities and excipients. Peak purity analysis via a PDA detector is essential.[14]

  • Accuracy & Precision: These parameters confirm that the results are both correct and reproducible. The %RSD for precision and the % recovery for accuracy between the two methods should be statistically comparable.

  • LOD/LOQ: The improved signal-to-noise ratio in UPLC typically results in significantly lower Limits of Detection (LOD) and Quantitation (LOQ), a key advantage for trace impurity analysis.[5]

Discussion: Interpreting the Data for a Confident Transition

The cross-validation data overwhelmingly supports the transition to the UPLC method. The primary achievements are:

  • Drastic Efficiency Gain: The analysis time was reduced from 35 minutes to 4.5 minutes, an 87% reduction. This allows for nearly an 8-fold increase in sample throughput.

  • Significant Cost and Waste Reduction: Solvent consumption was reduced by approximately 85%, leading to substantial cost savings and a greener laboratory footprint.[3]

  • Enhanced Sensitivity: The UPLC method demonstrated a 3-4 fold improvement in LOD and LOQ, enabling more reliable quantification of trace-level impurities.

  • Maintained Analytical Integrity: All validation parameters, including specificity, accuracy, precision, and linearity, remained well within the established acceptance criteria, proving the UPLC method is suitable for its intended purpose and generates data equivalent to the legacy HPLC method.[15]

Conclusion

The cross-validation process provides documented evidence that the developed UPLC method for Canagliflozin impurity profiling is not only faster and more sensitive but also as accurate, precise, and reliable as the established HPLC method. By following a structured approach grounded in regulatory guidelines like ICH Q2(R1), laboratories can confidently modernize their analytical workflows, enhancing productivity and data quality while ensuring continued compliance and patient safety.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?
  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis.
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7).
  • Advantages of application of UPLC in pharmaceutical analysis. (2006, January 15). PubMed.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SynThink. Canagliflozin EP Impurities & USP Related Compounds.
  • ICH Q2(R1) Analytical Method Validation. Scribd.
  • Prospects of UPLC in Phar-maceutical Analysis over HPLC. (2022, July 7). ResearchGate.
  • ICH. Quality Guidelines.
  • Veeprho Pharmaceuticals. Canagliflozin Impurities and Related Compound.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • Waters Corporation. Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening and Scale Up to Prep SFC System.
  • Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS.
  • Waters Corporation. Improving LC Separations: Transferring Methods from HPLC to UPLC.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2024, February 2). ResearchGate.
  • Thermo Fisher Scientific. A universal tool for method transfer from HPLC to UHPLC.
  • Agilent. METHOD TRANSFER BETWEEN HPLC AND UHPLC INSTRUMENTS.
  • Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. (2023, February 10). PMC.
  • Quality control analytical methods - Switch from HPLC to UPLC. (2015). IOMC.
  • Analytical Method Transfer to Modern UHPLC Instruments.
  • UPLC Estimation of an Antidiabetic Drug by Method Development and Validation Followed by Stability Indicating Studies. (2024, July 21). Impactfactor.
  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF CANAGLIFLOZIN IN BULK AND DOSAGE FORMS. Neuroquantology.
  • Akasha, R., Allaf, A. W., & Al-Mardini, M. A. (2019). Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS. Arab Journal of Pharmaceutical Sciences, 6(1).

Sources

Comparative

A Comparative Guide to the Robustness and Ruggedness of Analytical Methods for Canagliflozin Impurity 6

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For a drug like Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For a drug like Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, meticulous control of impurities is a critical aspect of quality assurance. This guide provides an in-depth comparison of the robustness and ruggedness of an analytical method for a specific process-related impurity, "Canagliflozin Impurity 6." For researchers, scientists, and drug development professionals, this document offers insights into method validation and highlights the importance of selecting a reliable analytical procedure.

The information presented herein is synthesized from established scientific principles and regulatory guidelines, providing a practical framework for evaluating and implementing analytical methods for impurity profiling.

The Critical Role of Robustness and Ruggedness in Analytical Method Validation

Before delving into the specifics of the analytical method for Canagliflozin Impurity 6, it is essential to understand the concepts of robustness and ruggedness. These two parameters are cornerstones of analytical method validation, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1)[1][2][3].

  • Robustness refers to the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage[4][5][6].

  • Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same sample under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days[4][5].

A robust and rugged analytical method ensures consistent and reliable results, which is crucial for making informed decisions during drug development and for ensuring patient safety.

Primary Analytical Method: A Stability-Indicating RP-HPLC Method

The primary analytical method for the quantification of Canagliflozin Impurity 6 is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This technique is widely used in the pharmaceutical industry for its high resolution, sensitivity, and specificity[7][8][9].

The rationale behind choosing a stability-indicating method is to ensure that the analytical procedure can accurately measure the impurity in the presence of its degradation products, the active ingredient (Canagliflozin), and other potential impurities[10][11].

Experimental Protocol: RP-HPLC Method for Canagliflozin Impurity 6
  • Instrumentation: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm[12].

  • Injection Volume: 10 µL.

  • Diluent: A mixture of water and acetonitrile.

This method is designed to provide optimal separation of Canagliflozin Impurity 6 from the main component and other related substances. The use of a PDA detector allows for the assessment of peak purity, further ensuring the specificity of the method.

Robustness and Ruggedness Study Design

To evaluate the robustness and ruggedness of the primary RP-HPLC method, a systematic study is conducted where key analytical parameters are intentionally varied.

Workflow for Robustness and Ruggedness Testing

G cluster_0 Analytical Needs cluster_1 Recommended Method High_Resolution High Resolution & Sensitivity UPLC UPLC High_Resolution->UPLC High_Throughput High Throughput HPTLC HPTLC High_Throughput->HPTLC Green_Chemistry Green Chemistry SFC SFC Green_Chemistry->SFC

Sources

Safety & Regulatory Compliance

Safety

Canagliflozin Impurity 6 proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of active pharmaceutical ingredient (API) reference standards is just as critical as the analytical workflows they support. Canaglifloz...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of active pharmaceutical ingredient (API) reference standards is just as critical as the analytical workflows they support. Canagliflozin Impurity 6 is a fully characterized chemical compound utilized extensively as a reference standard for analytical method development (AMV), validation, and Quality Control (QC) during the synthesis of the SGLT2 inhibitor Canagliflozin[1].

Because this compound shares the core structural motifs of the parent API—including fluorinated aromatic rings and thiophene (sulfur-containing) moieties—its disposal and spill response protocols require strict adherence to halogenated organic waste guidelines. This guide provides the definitive, causality-driven operational procedures for managing Canagliflozin Impurity 6 in a laboratory setting.

Physicochemical Profile & Causality of Hazards

To design a self-validating safety protocol, we must first understand the intrinsic properties of the molecule. The structural presence of halogens (fluorine) and heteroatoms (sulfur) directly dictates the environmental and combustion hazards of the compound, while its biological activity dictates personal protective equipment (PPE) requirements.

Table 1: Physicochemical & Hazard Profile Summary

ParameterValue / ClassificationOperational Causality & Implication
GHS Health Hazards Serious Eye Damage (Cat 1); Reproductive Toxicity (Cat 2)[2]Mandates tightly sealed safety goggles and systemic exposure prevention (respirators) to avoid mucosal contact[3].
Solubility Profile Soluble in EtOH, MeOH, DMSO; Insoluble in water[3]Water is ineffective for cleanup. Decontamination requires alcohol-based solvents to fully dissolve and lift residues[4].
Combustion Byproducts Emits irritant fumes (HF, SOx, NOx)[4]Incineration without scrubbing releases toxic hydrofluoric acid and sulfur dioxide. Dictates flue gas desulfurization[5].
Environmental Hazard Prevents safe environmental release[3]Strict prohibition on sewer discharge. Runoff dilution water may cause severe aquatic pollution[5].

Standard Operating Procedure: Proper Disposal Workflow

The disposal of Canagliflozin Impurity 6 cannot be treated as standard organic waste. Because the molecule contains fluorine and sulfur, standard low-temperature incineration will release highly corrosive hydrofluoric acid (HF) and sulfur oxides (SOx) into the atmosphere.

The Causality of the Protocol: We must route this material exclusively to high-temperature chemical destruction facilities equipped with alkaline scrubbers. The alkaline scrubbers neutralize the acidic combustion gases before environmental release[5].

Step-by-Step Disposal Methodology
  • Waste Segregation (Critical Step):

    • Action: Separate all liquid effluents (e.g., HPLC mobile phase waste containing the impurity) and solid waste (contaminated weigh boats, spatulas, and PPE) into designated Halogenated Organic Waste streams.

    • Validation: Never mix with non-halogenated solvents, as this lowers the combustion temperature during incineration and prevents the complete thermal breakdown of the fluorinated bonds.

  • Primary Containment:

    • Action: Place solid waste in tightly closed, puncture-proof, and leak-proof containers[6]. Liquid waste must be stored in chemically compatible carboys (e.g., HDPE).

  • Labeling & Storage:

    • Action: Label clearly with "Halogenated Organic Waste - Contains Fluorine/Sulfur." Store in a locked, well-ventilated area away from direct sunlight and incompatible oxidizers[2].

  • Final Destruction:

    • Action: Transfer the material to a licensed chemical destruction plant. Ensure the manifest explicitly requests controlled incineration with flue gas scrubbing [5]. Do not discharge any amount to sewer systems or sanitary landfills[5].

WasteWorkflow Start Canagliflozin Impurity 6 Waste Generation Liquid Liquid Solutions (HPLC Effluent) Start->Liquid Solid Solid Waste (Powder/PPE) Start->Solid Halogenated Halogenated Organic Waste Stream Liquid->Halogenated SolidContainer Puncture-Proof Solid Waste Bin Solid->SolidContainer Incineration High-Temp Incineration (>1000°C) Halogenated->Incineration SolidContainer->Incineration Scrubbing Flue Gas Scrubbing (Neutralizes HF & SOx) Incineration->Scrubbing Combustion Gases Environment Safe Environmental Release Scrubbing->Environment Scrubbed Exhaust

Workflow for the segregation, containment, and compliant destruction of Canagliflozin Impurity 6.

Emergency Spill Response & Decontamination Protocol

In the event of an accidental spill (either dry powder or dissolved stock solution), immediate containment is required to prevent aerosolization. Because the compound is a suspected reproductive toxin[2], inhalation of airborne dust presents a severe systemic exposure route that bypasses dermal barriers.

Step-by-Step Spill Response Methodology
  • Assessment & Evacuation:

    • Action: Immediately evacuate personnel from the immediate area and ensure adequate ventilation[4].

  • Donning Appropriate PPE:

    • Action: Responders must wear a NIOSH-approved self-contained breathing apparatus (or N95/P100 respirator at minimum for small spills), heavy rubber gloves, and safety goggles[3].

  • Containment & Collection (Zero-Dust Method):

    • Action: Do not dry-sweep powder. Dry sweeping aerosolizes the API. Instead, use spark-proof tools to gently collect the material[5]. For liquid spills, absorb with a finely-powdered, non-combustible liquid-binding material (e.g., diatomite or universal binders)[4].

  • Chemical Decontamination:

    • Action:Do not use water. Because Canagliflozin impurities are highly lipophilic and insoluble in water[3], aqueous scrubbing will merely smear the compound across the benchtop. You must decontaminate all affected surfaces and equipment by aggressively scrubbing with an alcohol (Ethanol or Methanol)[4]. The alcohol effectively dissolves the residual API, allowing it to be wiped up and transferred to the halogenated waste container.

SpillResponse Spill Accidental Spill Detected Assess Assess & Evacuate (Ensure Ventilation) Spill->Assess PPE Don NIOSH Respirator & Heavy Gloves Assess->PPE Contain Contain Spill (Avoid Dusting) PPE->Contain Collect Collect Material (Spark-Proof Tools) Contain->Collect Decon Decontaminate Area (Alcohol Scrub) Collect->Decon Dispose Transfer to Chemical Waste Decon->Dispose

Step-by-step signaling pathway for emergency spill response and decontamination protocols.

References

  • Canagliflozin SAFETY DATA SHEET Section 2. Hazards Identification - Amazon S3 , Cayman Chemical,[Link]

  • Canagliflozin Impurity 6 - CAS - N/A - Axios Research , Axios Research,[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Canagliflozin Impurity 6

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Canagliflozin Impurity 6. Given the limited toxicological data available for specifi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Canagliflozin Impurity 6. Given the limited toxicological data available for specific impurities, this document is founded on the precautionary principle, treating the impurity with a high degree of caution based on the known hazard profile of the parent compound, Canagliflozin, and best practices for handling potent active pharmaceutical ingredients (APIs).[1][2] Our objective is to empower you with the knowledge to create a safe and controlled laboratory environment, ensuring both personal safety and data integrity.

Hazard Identification and Risk Assessment: A Proactive Approach

While a specific Safety Data Sheet (SDS) for Canagliflozin Impurity 6 may not be readily available, the toxicological profile of the parent API, Canagliflozin, serves as the primary basis for our risk assessment.[3][4][5] Canagliflozin is classified with specific health hazards that must be respected when handling any related compound.[3]

The primary risks associated with Canagliflozin, and therefore presumed for its impurities until proven otherwise, include:

  • Reproductive Toxicity: Canagliflozin is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[3]

  • Serious Eye Damage: The compound is known to cause serious eye damage upon contact.[3][4]

  • Acute Oral Toxicity: It is harmful if swallowed.[3]

These known hazards necessitate a robust safety protocol, where the potential for exposure through inhalation, dermal contact, or ingestion is minimized.

Table 1: GHS Hazard Classification for Canagliflozin

Hazard ClassGHS ClassificationHazard Statement
Reproductive ToxicityCategory 2H361-H362: Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.[3]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[3][6]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3]
Hazardous to the Aquatic Environment, Long-TermCategory 2H411: Toxic to aquatic life with long lasting effects.[3]

The Hierarchy of Controls: A Foundational Safety Paradigm

Personal Protective Equipment (PPE) is the final and crucial line of defense. However, its effectiveness is maximized when integrated into a broader safety framework known as the hierarchy of controls.[1][7]

  • Engineering Controls: These are the primary methods for controlling hazards at the source. For handling Canagliflozin Impurity 6, this includes the mandatory use of a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[5][8][9] Closed systems for transferring bulk powders are also recommended.[10]

  • Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazards. This includes developing Standard Operating Procedures (SOPs), providing comprehensive training on handling potent compounds, and restricting access to authorized personnel only.[7][11]

Detailed Personal Protective Equipment (PPE) Protocol for Canagliflozin Impurity 6

A task-specific hazard assessment is required to select the appropriate PPE.[11][12] The following table outlines the recommended PPE for common laboratory tasks involving Canagliflozin Impurity 6.

Table 2: Task-Specific PPE Requirements

TaskMinimum Required PPE
Weighing and Aliquoting (Solid) - Disposable, low-lint lab coat with knit cuffs- Double-gloving with nitrile gloves (inner glove tucked under the lab coat cuff, outer glove taped to the cuff)- Chemical splash goggles and a face shield[12]- NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or a Powered Air-Purifying Respirator (PAPR) for higher-risk operations[9][13]
Solution Preparation and Dilution - Disposable, low-lint lab coat with knit cuffs- Double-gloving with chemically resistant nitrile gloves- Chemical splash goggles[11][12]- Work should be conducted in a fume hood to avoid inhalation of aerosols or vapors.
Cell Culture and In-Vitro Assays - Disposable lab coat- Nitrile gloves- Safety glasses with side shields[12]
Spill Cleanup - Chemical-resistant coveralls- Double-gloving with heavy-duty nitrile gloves- Chemical splash goggles and a face shield- NIOSH-approved respirator with appropriate cartridges for both particulates and vapors
Waste Disposal - Disposable lab coat- Heavy-duty nitrile gloves- Safety glasses with side shields
Experimental Protocol: Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the disposable lab coat, ensuring it is fully fastened. The cuffs of the inner gloves should be tucked under the cuffs of the lab coat.

  • Respirator: If required, perform a fit check for the respirator.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Outer Gloves: Don the second pair of nitrile gloves. The cuffs of the outer gloves should go over the cuffs of the lab coat and can be secured with laboratory tape for a better seal.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unfasten the lab coat and roll it down from the shoulders, turning it inside out as you go. Avoid shaking the garment. Dispose of it in the designated waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Eye and Face Protection: Remove the face shield and goggles. Clean and disinfect them according to the manufacturer's instructions.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Spill Management and Decontamination

In the event of a spill, immediate and proper action is critical to prevent exposure.

  • Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate PPE for spill cleanup as outlined in Table 2.

  • Contain: For solid spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an appropriate absorbent material.

  • Clean: Clean the area from the outside in with a suitable deactivating agent or detergent and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal Protocol

All disposable PPE, contaminated labware, and excess Canagliflozin Impurity 6 must be considered hazardous waste.

  • Segregation: Use clearly labeled, sealed containers for all hazardous waste.

  • Disposal: Follow your institution's and local regulations for the disposal of pharmaceutical waste. Do not mix with general laboratory waste.

PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling Canagliflozin Impurity 6.

PPE_Workflow cluster_planning Planning Phase cluster_selection PPE Selection cluster_execution Execution Phase Start Task Initiation: Handling Canagliflozin Impurity 6 HazardAssessment Conduct Task-Specific Hazard Assessment (Review SDS of Parent Compound) Start->HazardAssessment SOP Consult Laboratory SOPs and Chemical Hygiene Plan HazardAssessment->SOP EngineeringControls Verify Engineering Controls (Fume Hood, etc.) Are Functional SOP->EngineeringControls SelectPPE Select PPE Based on Assessment and SOPs (See Table 2) Donning Don PPE Following Correct Procedure SelectPPE->Donning EngineeringControls->SelectPPE Work Perform Laboratory Task Donning->Work Doffing Doff PPE Following Correct Procedure Work->Doffing Disposal Dispose of Contaminated PPE and Waste Doffing->Disposal End Task Complete Disposal->End

Caption: Workflow for PPE Selection and Use.

Conclusion

The safe handling of Canagliflozin Impurity 6 is paramount for protecting laboratory personnel. By adhering to the hierarchy of controls, conducting thorough risk assessments, and diligently following the PPE protocols outlined in this guide, researchers can significantly mitigate the risks associated with this potent pharmaceutical compound. Always consult your institution's Environmental Health and Safety department for specific guidance and training.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • AIHA. (2024, July 11). NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility.
  • PMC. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
  • Cayman Chemical Co. (2025, December 17). Canagliflozin - Safety Data Sheet.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • ECHEMI. (n.d.). Canagliflozin SDS, 842133-18-0 Safety Data Sheets.
  • A-Lined. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS CANAGLIFLOZIN.
  • Cellagen Technology. (n.d.). Material Safety Data Sheet.
  • The CESCO® Group. (n.d.). Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients.
  • Pharmaceutical Technology. (2025, March 13). High-Potency APIs: Containment and Handling Issues.
  • ChemicalBook. (2026, February 7). Canagliflozin - Safety Data Sheet.
  • 3M. (n.d.). Pharmaceutical industry best practice.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Canagliflozin Impurity 6
Reactant of Route 2
Reactant of Route 2
Canagliflozin Impurity 6
© Copyright 2026 BenchChem. All Rights Reserved.